4'-Demethoxypiperlotine C
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-35-1 | |
| Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Isolating 4'-Demethoxypiperlotine C from Piper nigrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of 4'-Demethoxypiperlotine C, a bioactive alkaloid found in Piper nigrum (black pepper). While specific detailed protocols for the isolation of this minor alkaloid are not extensively documented in publicly available literature, this document outlines a robust, generalized methodology derived from established procedures for the separation of similar piperamides from Piper nigrum. The guide covers extraction, chromatographic separation, and characterization, offering a foundational protocol for researchers to adapt and optimize.
Introduction to this compound and Piper nigrum
Piper nigrum L., commonly known as black pepper, is a rich source of various bioactive compounds, primarily alkaloids, which contribute to its distinct pungent taste and medicinal properties.[1] While piperine (B192125) is the most abundant and well-studied alkaloid, a diverse array of other piperamides, including this compound, are also present. These compounds have garnered interest for their potential pharmacological activities, including anti-inflammatory and other therapeutic effects. The isolation and characterization of these minor alkaloids are crucial for further investigation into their biological activities and potential for drug development.
Generalized Experimental Protocol for Isolation
The following protocol is a composite methodology based on common techniques for the isolation of alkaloids from Piper nigrum.[2][3] Optimization of solvent systems and chromatographic conditions will be necessary to achieve the targeted isolation of this compound.
Extraction of Crude Alkaloid Mixture
-
Preparation of Plant Material: Obtain finely ground powder of dried Piper nigrum fruits.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature for 24-48 hours with occasional agitation.[2] A common ratio is 1:10 (w/v) of plant material to solvent.
-
Alternatively, utilize Soxhlet extraction for a more exhaustive extraction process.[4]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Fractionation of the Crude Extract
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a nonpolar solvent like hexane (B92381) or petroleum ether to remove fats and other non-alkaloidal compounds.
-
Basify the aqueous layer to a pH of 9-10 using a base such as ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with a solvent like dichloromethane (B109758) or chloroform (B151607).
-
-
Solvent-Solvent Partitioning:
-
Alternatively, partition the crude methanolic extract between chloroform and water.[5] The alkaloid fraction will preferentially move to the chloroform layer.
-
-
Drying and Concentration:
-
Dry the organic layer containing the alkaloids over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield a crude alkaloid fraction.
-
Chromatographic Purification
-
Column Chromatography:
-
Pack a silica (B1680970) gel (60-120 mesh) column using a nonpolar solvent such as hexane.
-
Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform.[6]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Use pre-coated silica gel 60 F254 plates.
-
Develop the plates in a suitable solvent system (e.g., hexane:ethyl acetate or chloroform:methanol in varying ratios).
-
Visualize the spots under UV light (254 nm and 366 nm) and by using a suitable staining reagent like Dragendorff's reagent for alkaloids.
-
Pool fractions with similar TLC profiles that correspond to the expected polarity of this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the enriched fractions to preparative HPLC on a C18 column.[2]
-
Use a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of formic acid or trifluoroacetic acid.[2]
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Data Presentation
Quantitative data from the isolation process should be meticulously recorded to ensure reproducibility and to calculate the efficiency of the procedure.
Table 1: Isolation Yield of this compound
| Step | Starting Material (g) | Product | Yield (g) | Yield (%) | Purity (%) |
| Extraction | Dried Piper nigrum powder | Crude Extract | |||
| Fractionation | Crude Extract | Crude Alkaloid Fraction | |||
| Column Chromatography | Crude Alkaloid Fraction | Enriched Fraction | |||
| Preparative HPLC | Enriched Fraction | This compound |
Table 2: Spectroscopic Data for Characterization of this compound
| Technique | Key Data Points |
| ¹H NMR | Chemical shifts (δ), coupling constants (J), and integration values for all protons. |
| ¹³C NMR | Chemical shifts (δ) for all carbon atoms. |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups (e.g., C=O, C=C, C-N). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelengths of maximum absorbance (λmax). |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Characterization Logic
Caption: Logical workflow for the characterization of the isolated compound.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, characterization and in vitro antioxidant activity screening of pure compound from black pepper (Piper nigrum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, D2O, predicted) (NP0058415) [np-mrd.org]
- 5. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum) | Journal of the Bangladesh Agricultural University [banglajol.info]
Spectroscopic Profile of 4'-Demethoxypiperlotine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethoxypiperlotine C is an alkaloid belonging to the piperine (B192125) family of natural products.[1][2] These compounds, isolated from various Piper species, are known for their diverse biological activities. The structural elucidation and characterization of such compounds are fundamental to drug discovery and development. This guide provides a detailed overview of the expected spectroscopic data for this compound, based on the analysis of structurally related compounds. The methodologies for acquiring this data are also outlined. The molecular formula for this compound is C₁₅H₁₉NO₃.[3]
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the known spectroscopic characteristics of closely related analogs like piperine and other cinnamoyl amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4][5] For this compound, the following signals are anticipated:
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0-7.5 | m | 5H | Aromatic protons (phenyl ring) |
| ~ 6.5-7.0 | m | 2H | Vinylic protons (α,β-unsaturated system) |
| ~ 3.8 | s | 6H | Methoxyl protons (-OCH₃) |
| ~ 3.5-3.7 | m | 4H | Methylene protons adjacent to N (pyrrolidine ring) |
| ~ 1.8-2.0 | m | 4H | Methylene protons (pyrrolidine ring) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | C=O (Amide carbonyl) |
| ~ 140-150 | Aromatic C-O and vinylic β-carbon |
| ~ 120-135 | Aromatic and vinylic carbons |
| ~ 100-115 | Aromatic carbons |
| ~ 55-60 | Methoxyl carbons (-OCH₃) |
| ~ 45-50 | Methylene carbons adjacent to N (pyrrolidine ring) |
| ~ 25-30 | Methylene carbons (pyrrolidine ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[6][7]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 261 | [M]⁺ (Molecular ion) |
| 230 | [M - OCH₃]⁺ |
| 190 | [M - C₄H₈N]⁺ |
| 161 | [C₁₀H₉O₂]⁺ (Cinnamoyl fragment) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11]
Table 4: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3010 | Medium | Aromatic C-H stretch |
| ~ 2920, 2850 | Medium | Aliphatic C-H stretch |
| ~ 1635 | Strong | Amide C=O stretch (Amide I band)[12] |
| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~ 1250 | Strong | Aryl-O stretch |
| ~ 1100 | Strong | C-N stretch |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of natural products like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments like COSY, HSQC, and HMBC can be performed to confirm structural assignments.
-
Data Processing : Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[13]
-
Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Analysis : Acquire the mass spectrum in full scan mode to determine the molecular weight. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation.[13]
Infrared Spectroscopy
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
Caption: General workflow for the isolation and spectroscopic characterization of a natural product.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and fully characterize this natural product.
References
- 1. This compound - CAS:807372-38-9 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Natural Products | Bruker [bruker.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Alkaloid: A Technical Guide to the Natural Occurrence and Biosynthesis of 4'-Demethoxypiperlotine C
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethoxypiperlotine C is a piperidine (B6355638) alkaloid that has been identified as a constituent of Piper nigrum L., commonly known as black pepper. As a member of the vast family of piperidine alkaloids, it shares a structural relationship with piperine (B192125), the primary pungent compound in black pepper. While research on this compound is still in its nascent stages, its presence in a medicinally and economically significant plant species warrants a deeper investigation into its natural prevalence and biosynthetic origins. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound, drawing parallels with the well-studied biosynthesis of piperine to propose a putative pathway. This document also outlines detailed experimental protocols for the isolation of related alkaloids, which can be adapted for the targeted extraction and characterization of this compound.
Natural Occurrence
Table 1: Quantitative Data for Piperine in Piper nigrum
| Plant Part | Extraction Method | Yield of Piperine (% w/w) | Reference |
| Black Pepper Fruits (unripe dried) | Ethanolic Extraction | 2.0 - 7.4 | [1][2] |
| White Pepper Fruits (ripe dried) | Ethanolic Extraction | 4.0 - 4.5 | [3] |
| Black Pepper Fruits | Soxhlet Extraction (Ethanol) | 5.8 | [4] |
| Black Pepper Fruits | Supercritical CO2 Extraction | 3.5 - 9.0 | [5] |
Note: The yield of piperine can vary significantly based on the cultivar, geographical origin, maturity of the fruit, and the extraction method employed. It is anticipated that the concentration of this compound would be considerably lower than that of piperine.
Biosynthesis
The biosynthetic pathway of this compound has not been explicitly elucidated. However, based on its chemical structure and the well-characterized biosynthesis of piperine, a hypothetical pathway can be proposed. The biosynthesis of piperine involves the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the aromatic acyl moiety, and the lysine (B10760008) catabolism pathway, which generates the piperidine ring.
Hypothetical Biosynthetic Pathway of this compound
It is postulated that the biosynthesis of this compound follows a similar route to piperine, with variations in the final enzymatic steps or the precursor molecules. The proposed pathway begins with the amino acid L-lysine for the piperidine ring and the phenylpropanoid pathway for the acyl portion.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Protocols
While a specific protocol for the isolation of this compound is not published, the following detailed methodology for the extraction and purification of piperine from Piper nigrum can be adapted. The key difference will be in the final purification steps, likely requiring more refined chromatographic techniques to isolate the less abundant this compound.
General Experimental Workflow for Isolation
Caption: General experimental workflow for the isolation of this compound.
Detailed Protocol for Alkaloid Extraction and Isolation (Adapted from Piperine Isolation)
Objective: To extract and isolate piperidine alkaloids from Piper nigrum fruits.
Materials:
-
Dried, finely powdered black pepper fruits.
-
Solvents: Ethanol (95%), Dichloromethane (B109758) (DCM), n-Hexane, Ethyl acetate (B1210297) (all analytical grade).
-
Potassium hydroxide (B78521) (KOH).
-
Silica (B1680970) gel (60-120 mesh) for column chromatography.
-
Pre-coated silica gel TLC plates (GF254).
-
Rotary evaporator.
-
Chromatography column.
-
Standard laboratory glassware.
Procedure:
-
Extraction:
-
Macerate 100 g of powdered black pepper with 500 mL of 95% ethanol in a stoppered flask for 72 hours with occasional shaking.
-
Alternatively, perform Soxhlet extraction with ethanol for 6-8 hours for a more efficient extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark green oleoresin.
-
-
Alkaloid Precipitation:
-
Dissolve the oleoresin in a minimal amount of ethanol.
-
Prepare a 10% (w/v) solution of KOH in ethanol.
-
Slowly add the alcoholic KOH solution to the oleoresin solution with constant stirring until precipitation of resinous materials is complete. This step helps in removing acidic components.
-
Allow the mixture to stand for 2 hours, then filter to remove the precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Crude Alkaloid Isolation:
-
The concentrated filtrate is left to stand overnight in a refrigerator (4°C).
-
Crude piperine and other related alkaloids will crystallize as yellow needles.
-
Collect the crystals by filtration and wash with a small amount of cold diethyl ether to remove residual oils.
-
-
Column Chromatography for Purification:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a chromatography column.
-
Dissolve the crude alkaloid mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Once the solvent has evaporated, carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).
-
Collect fractions of 10-20 mL and monitor the separation by Thin Layer Chromatography (TLC).
-
-
TLC Monitoring:
-
Develop the TLC plates in a mobile phase of toluene:ethyl acetate (7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent (for alkaloids).
-
Pool the fractions containing the compound of interest (based on Rf value comparison with any available standards or by subsequent analysis).
-
-
Final Purification and Characterization:
-
The fractions containing this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Conclusion
This compound represents one of the many underexplored alkaloids from the medicinally important plant, Piper nigrum. While direct quantitative and biosynthetic data for this specific compound are currently lacking, the established knowledge of the closely related and abundant alkaloid, piperine, provides a solid foundation for future research. The proposed hypothetical biosynthetic pathway and the detailed experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers aiming to isolate, quantify, and elucidate the biological activities of this compound. Further investigation into this and other minor alkaloids of the Piperaceae family holds the potential for the discovery of novel therapeutic agents.
References
- 1. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Cloning and Functional Analysis of Gene Clusters for the Biosynthesis of Indole-Diterpenes in Penicillium crustosum and P. janthinellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Biosynthetic Gene Cluster of New Piperazic Acid-Containing Lipopeptides with Cytotoxic Activity in the Genome of Marine Streptomyces PHM034 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
4'-Demethoxypiperlotine C: A Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethoxypiperlotine C is an alkaloid that has been isolated from the plant Piper nigrum L., commonly known as black pepper.[1][2] As a member of the piperidine (B6355638) alkaloid family, it represents a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Alkaloids from Piper nigrum, such as the well-studied piperine, are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and bioavailability-enhancing properties.[3][4][5][6] This technical guide provides a summary of the known physicochemical properties of this compound, outlines detailed experimental protocols for the determination of key physicochemical parameters, and explores potential biological activities based on related compounds from its source.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. While specific experimental data for this compound is limited in publicly available literature, the foundational molecular properties have been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of key physicochemical properties. These protocols are based on established practices for the characterization of novel alkaloids.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Solubility Determination (Shake-Flask Method)
Aqueous solubility is a crucial determinant of a drug's oral bioavailability.
Methodology:
-
An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
The vial is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
The resulting suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or µM.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for predicting a compound's ionization state at different physiological pH values.
Methodology:
-
A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) if aqueous solubility is low).
-
The solution is placed in a thermostatted vessel and stirred continuously.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally using a precision burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.
Potential Biological Activity and Signaling Pathways
While specific biological activities of this compound are not extensively documented, related alkaloids from Piper nigrum have been shown to exhibit significant anti-inflammatory properties.[7] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a critical regulator of the inflammatory response.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS). Alkaloids from Piper nigrum may inhibit this pathway by preventing the degradation of IκB.[7]
Conclusion
This compound is a natural product with a defined chemical structure. While a comprehensive experimental characterization of its physicochemical and biological properties is not yet available in the public domain, this guide provides the foundational knowledge and standardized protocols necessary for such an investigation. The established biological activities of related alkaloids from Piper nigrum suggest that this compound may hold therapeutic potential, particularly in the context of inflammatory conditions. Further research is warranted to fully elucidate the physicochemical profile and pharmacological activities of this compound to assess its viability for drug development.
References
Preliminary Bioactivity Screening of 4'-Demethoxypiperlotine C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethoxypiperlotine C is a derivative of Piperlotine C, an amide alkaloid structurally related to piperine (B192125), the major pungent component of black pepper (Piper nigrum). While direct bioactivity data for this compound is not extensively available in the public domain, its structural similarity to other bioactive piperlotines and piperine amides suggests a strong potential for a range of pharmacological activities. This guide provides a framework for the preliminary bioactivity screening of this compound, drawing upon the known activities of its close analogs. The primary focus will be on anti-inflammatory, cytotoxic, and anti-platelet aggregation activities, which are prominent in this class of compounds.
Predicted Bioactivities and Rationale
Based on the activities of structurally similar compounds, this compound is hypothesized to possess the following bioactivities:
-
Anti-inflammatory Activity: Piperlotine C has demonstrated in vivo anti-inflammatory properties. The structural modifications in this compound may modulate this activity.
-
Cytotoxic Activity: Piperine and its derivatives have shown cytotoxicity against various cancer cell lines. It is plausible that this compound will exhibit similar properties.
-
Anti-platelet Aggregation Activity: Piperlotine C is known to have potent anti-platelet aggregation activity[1][2][3].
-
Antimicrobial Activity: Some piper amides have shown slight antimycobacterial and antifungal activity[4][5][6][7][8][9].
Data Presentation: Bioactivities of Piperlotine C and Related Analogs
The following table summarizes the reported bioactivities of Piperlotine C and other relevant piperine amides to provide a comparative baseline for screening this compound.
| Compound/Derivative | Bioactivity | Model | Key Findings |
| Piperlotine C | Anti-platelet Aggregation | Arachidonic Acid-Induced | IC50: 26.6 µg/mL[2] |
| Anti-inflammatory | TPA-induced mouse ear edema | 42.24% edema inhibition[4] | |
| Piperine | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition of edema[10] |
| Cytotoxic | HeLa, AGP01 Gastric Cancer Cells | IC50: 61.94 µg/mL (HeLa)[11], 12.06-16.81 µg/mL (AGP01)[12] | |
| Wnt/β-catenin inhibitor | Colorectal cancer cell lines | Inhibits canonical Wnt signaling[13] | |
| Akt/mTOR/MMP-9 inhibitor | DU145 prostate cancer cells | Suppresses cell migration[14] | |
| Piperlotine A | Anti-inflammatory | TPA-induced mouse ear edema | 32.21% edema inhibition[4] |
| Antimycobacterial | Mycobacterium tuberculosis | MIC: 50 µg/mL[4][5] |
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
This protocol details the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines.
a. Cell Lines and Culture:
-
A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HCT-116 - colorectal cancer) should be used[15][16][17].
-
Cells are to be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
b. Experimental Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
This acute inflammation model is suitable for assessing the topical anti-inflammatory activity of the compound[4][5].
a. Animals:
-
Male BALB/c mice (20-25 g) will be used.
-
Animals should be housed under standard laboratory conditions with free access to food and water. All procedures must be approved by an institutional animal care and use committee.
b. Experimental Procedure:
-
Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) to a concentration of 2.5 µg/25 µL.
-
Dissolve this compound and a positive control (e.g., indomethacin) in acetone.
-
Apply 25 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear receives only acetone and serves as a negative control.
-
Thirty minutes after TPA application, topically administer 2 mg of this compound or indomethacin (B1671933) to the right ear. A control group will receive only the vehicle.
-
After 6 hours, sacrifice the mice and take a 6 mm punch biopsy from both ears.
-
Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
-ΔWcontrolngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ) /ΔWtreatedngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ] x 100, where ΔW is the difference in ear punch weights.ΔWcontrol
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preliminary bioactivity screening.
Potential Signaling Pathway: Wnt/β-catenin Pathway
Given that piperine, a close structural analog, is known to inhibit the Wnt/β-catenin signaling pathway, this is a plausible target for this compound in a cancer context[13].
Caption: Hypothesized inhibition of the Wnt/β-catenin pathway.
Conclusion
This technical guide outlines a strategic approach for the initial bioactivity screening of this compound. By leveraging the known pharmacological profile of its parent compound, Piperlotine C, and the extensively studied analog, piperine, researchers can efficiently direct their preliminary investigations towards anti-inflammatory, cytotoxic, and anti-platelet aggregation activities. The provided experimental protocols and conceptual diagrams serve as a foundational framework for these studies. Subsequent research should focus on elucidating the precise mechanisms of action and further exploring the therapeutic potential of this novel compound.
References
- 1. Piperlotine C | CAS:886989-88-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Amide Alkaloids from the Aerial Parts of Piper flaviflorum and Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Amides Derivative with Antimicrobial Activity of Piper betle var. nigra Leaves from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Amides Derivative with Antimicrobial Activity of Piper betle var. nigra Leaves from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxic and in silico activity of piperine isolated from Piper nigrum fruits Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Piperine suppresses the Wnt/β-catenin pathway and has anti-cancer effects on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperine depresses the migration progression via downregulating the Akt/mTOR/MMP-9 signaling pathway in DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activities of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Review of Piperlotine Alkaloids: Synthesis, Biological Activity, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: The genus Piper is a rich source of bioactive amide alkaloids, with piperine (B192125) from black pepper being the most renowned. Within this extensive family, the piperlotine subclass of alkaloids has emerged as a group of interest, demonstrating significant pharmacological potential. Piperlotines are structurally characterized as α,β-unsaturated amides. This technical guide provides a comprehensive review of the current literature on piperlotine alkaloids, detailing their synthesis, established biological activities, and potential mechanisms of action. It aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction to Piper Alkaloids and the Piperlotine Subclass
Alkaloids from the Piper genus, particularly amide alkaloids, are known for their wide range of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] While piperine is the most studied, a variety of other alkaloids, such as piperlonguminine (B1678439) and chabamide, also exhibit significant bioactivity.[4][5][6]
The piperlotines are a specific group of α,β-unsaturated amide alkaloids isolated from Piper species, such as Piper lolot.[7][8] These compounds have attracted scientific attention for their potent biological effects, which include antiplatelet, anti-inflammatory, and antimycobacterial activities.[9][10] This review synthesizes the available quantitative data, experimental methodologies, and potential mechanistic pathways related to this promising class of natural products.
Chemical Synthesis and Characterization
Efficient synthesis of piperlotines is crucial for further pharmacological investigation. A solvent-free mechanosynthesis approach has been reported for preparing piperlotine derivatives.
Mechanosynthesis via Horner-Wadsworth-Emmons (HWE) Reaction
A green chemistry approach utilizing a mechanochemical HWE reaction has been successfully employed to synthesize piperlotine derivatives. This solvent-free method involves the grinding of a β-amidophosphonate intermediate with an aromatic aldehyde and potassium carbonate (K₂CO₃) in a mortar and pestle. The reaction proceeds rapidly and diastereoselectively, affording only the (E)-diastereomer.[10][11]
Table 1: Synthesis Yields of Piperlotines via HWE Mechanosynthesis
| Product | Reaction Time | Yield (%) | Reference |
|---|
| Piperlotine Derivatives | Short | 70-88 |[10][11] |
Biological Activities and Quantitative Data
Piperlotines have been evaluated for several biological activities, with quantitative data available for their antiplatelet and antimycobacterial effects.
Antiplatelet Aggregation Activity
A methanolic extract of Piper lolot yielded several piperlotines (A-L). A mixture of piperlotines A, C, D, and E demonstrated potent inhibitory effects on platelet aggregation induced by arachidonic acid.[9] This activity is comparable to that of aspirin, a standard antiplatelet agent.
Table 2: In Vitro Antiplatelet Aggregation Activity
| Compound(s) | Assay Inducer | IC₅₀ (µg/mL) | Positive Control (Aspirin) IC₅₀ (µg/mL) | Reference |
|---|
| Piperlotines A, C, D, E | Arachidonic Acid | 7.3 | 5.5 |[9] |
Anti-inflammatory and Antimycobacterial Activity
Several piperlotine derivatives have been assessed for in vivo anti-inflammatory activity using a TPA-induced acute inflammation model in mice, with some derivatives showing excellent efficacy.[10] Furthermore, selected piperlotines exhibited modest activity against Mycobacterium tuberculosis.[10][11]
Table 3: Anti-inflammatory and Antimycobacterial Screening Data
| Compound(s) | Biological Activity | Quantitative Data | Reference |
|---|---|---|---|
| Piperlotine Derivatives 2 & 6 | In vivo Anti-inflammatory | Excellent activity (qualitative) | [10] |
| Piperlotine A, Derivatives 2 & 6 | Antimycobacterial | MIC = 50 µg/mL (M. tuberculosis) |[10][11] |
Experimental Workflows and Signaling Pathways
Understanding the logical flow of natural product discovery and the molecular pathways they modulate is critical for drug development.
General Experimental Workflow
The process of isolating and evaluating bioactive compounds like piperlotines from a natural source follows a structured workflow, from extraction to characterization and bioassay.
Caption: General workflow for piperlotine isolation and bioactivity screening.
Hypothetical Biosynthesis Pathway
The biosynthesis of the related alkaloid piperine is known to derive from the lysine (B10760008) and phenylpropanoid primary metabolic pathways.[12][13] It is hypothesized that piperlotines share a similar biosynthetic origin, where a piperidine (B6355638) ring (from lysine) is coupled with a phenylpropanoid-derived acid.
Caption: Hypothesized biosynthesis pathway for piperlotine alkaloids.
Relevant Signaling Pathway of Piperine (for context)
While the specific signaling pathways for piperlotines are not yet fully elucidated, the mechanisms of the closely related alkaloid piperine can provide valuable context for future research. In ovarian cancer cells, piperine has been shown to inhibit the PI3K/Akt/GSK3β signaling pathway, leading to apoptosis and cell cycle arrest.[14]
Caption: PI3K/Akt pathway inhibited by piperine in cancer cells.[14]
Detailed Experimental Protocols
Protocol: In Vitro Antiplatelet Aggregation Assay
(Based on the activity described in Li CY, et al., 2007)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy human volunteers (with informed consent) into tubes containing 3.8% sodium citrate (B86180) (9:1, v/v).
-
Centrifuge the blood at 180 x g for 10 minutes at room temperature to obtain PRP.
-
Keep the PRP at room temperature and use within 2 hours.
-
-
Platelet Aggregation Measurement:
-
Use a turbidimetric aggregometer to measure platelet aggregation.
-
Pipette 250 µL of PRP into a cuvette with a stir bar and allow it to stabilize for 2 minutes at 37°C.
-
Add 2.5 µL of the piperlotine test compound (dissolved in a suitable solvent like DMSO) or vehicle control. Incubate for 3 minutes.
-
Induce aggregation by adding an agonist, such as arachidonic acid (e.g., final concentration of 100 µM).
-
Record the aggregation (as a percentage of light transmittance) for at least 5 minutes.
-
-
IC₅₀ Determination:
-
Perform the assay with a range of concentrations of the piperlotine sample.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration required to inhibit platelet aggregation by 50%) by plotting the percentage of inhibition against the log of the compound concentration.
-
Protocol: Horner-Wadsworth-Emmons Mechanosynthesis
(Based on the methodology described in Ramírez-Marroquín OA, et al., 2020)
-
Reactant Preparation:
-
Ensure all reactants (β-amidophosphonate, aromatic aldehyde, and anhydrous potassium carbonate) are dry and finely powdered.
-
-
Mechanochemical Reaction:
-
In a ceramic mortar, combine the β-amidophosphonate (1 equivalent), the desired aromatic aldehyde (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Grind the solid mixture vigorously with a pestle at room temperature for the specified reaction time (e.g., 15-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, add distilled water to the mortar and triturate the solid product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Dry the crude product. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure (E)-piperlotine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, such as NMR (¹H, ¹³C), Mass Spectrometry, and IR Spectroscopy.
-
Conclusion and Future Directions
Piperlotine alkaloids represent a promising but underexplored subclass of natural products from the Piper genus. The existing data clearly establish their potent antiplatelet and anti-inflammatory activities. The development of efficient, solvent-free synthetic methods is a significant step towards enabling more extensive biological evaluation.
Future research should focus on:
-
Isolation and Characterization: Identifying and characterizing new piperlotine analogues from various Piper species.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by piperlotines to mediate their antiplatelet and anti-inflammatory effects.
-
Structure-Activity Relationship (SAR): Synthesizing a broader range of derivatives to establish clear SAR, optimizing for potency and selectivity.
-
Expanded Bioactivity Screening: Evaluating piperlotines against other therapeutic targets, such as cancer cell lines and pathogenic microbes, given the broad activity of related piper alkaloids.
This focused effort will be essential to fully unlock the therapeutic potential of piperlotine alkaloids in drug discovery and development.
References
- 1. Piperine: bioactivities and structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids from piper: a review of its phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloids | Network pharmacology-based anti-colorectal cancer activity of piperlonguminine in the ethanolic root extract of Piper longum L | springermedicine.com [springermedicine.com]
- 6. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Complexity of Black Pepper: A Technical Guide to the Discovery and Characterization of its Minor Alkaloids
For Immediate Release
A deep dive into the chemical intricacies of Piper nigrum, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, characterization, and potential pharmacological significance of minor alkaloids in black pepper. Moving beyond the well-documented major alkaloid, piperine (B192125), this whitepaper consolidates current research on a diverse array of less abundant yet potentially potent bioactive compounds.
This guide provides a thorough examination of the experimental methodologies employed in the isolation and identification of these minor alkaloids, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, it visualizes complex experimental workflows and biological signaling pathways, offering a clear and concise understanding of the intricate processes involved in this burgeoning field of study.
Quantitative Analysis of Minor Alkaloids in Black Pepper
While piperine is the most abundant alkaloid in black pepper, a host of minor alkaloids contribute to its complex chemical profile and pharmacological activity. Recent advancements in analytical techniques have enabled the quantification of these compounds, revealing significant variations in their content. The following tables summarize the quantitative data available for several key minor alkaloids.
| Alkaloid | Chemical Class | Concentration (mg/100g dry material) | Analytical Method | Reference |
| Piperanine | Piperamide | 0.8–1.1% of total piperamides | UPLC-DAD | [1] |
| Piperlonguminine | Piperamide | 0.5–1.9% of total piperamides | UPLC-DAD | [1] |
| Guineensine | Piperamide | 209.7 | Preparative HPLC | [1] |
| Pellitorine | Isobutylamide | 361.8 | Preparative HPLC | [1] |
| Retrofractamide B | Piperamide | 134.0 | Preparative HPLC | [1] |
| (2E,4E,12Z)-N-isobutyl-octadeca-2,4,12-trienamide | Isobutylamide | 467.0 | Preparative HPLC | [1] |
| Novel Bisamide Alkaloids (Compounds 6b and 7a) | Bisamide | Not Quantified | - | [2] |
| Biological Activity (IC50) | Target | IC50 (µM) | Assay | Reference |
| Compound 6b | Acetylcholinesterase | 6.05 ± 1.10 | Acetylcholinesterase Inhibitory Assay | [2] |
| Compound 7a | Acetylcholinesterase | 3.81 ± 0.10 | Acetylcholinesterase Inhibitory Assay | [2] |
Experimental Protocols: A Methodological Overview
The successful discovery and characterization of minor alkaloids from black pepper hinges on meticulous and optimized experimental protocols. This section details the key methodologies for extraction, isolation, and characterization.
Extraction of Alkaloids
The initial step in isolating minor alkaloids involves their extraction from the plant matrix. The choice of extraction method can significantly impact the yield and profile of the extracted compounds.
a) Soxhlet Extraction: A classic and widely used method for exhaustive extraction.
-
Protocol:
-
Grind dried black pepper fruits to a fine powder (40-60 mesh).
-
Place the powdered sample in a thimble.
-
Extract with a suitable solvent (e.g., 95% ethanol, dichloromethane) in a Soxhlet apparatus for 4-6 hours.[3]
-
Concentrate the resulting extract using a rotary evaporator to yield a crude oleoresin.
-
b) Accelerated Solvent Extraction (ASE): A modern, automated technique offering faster extraction times and reduced solvent consumption.
-
Protocol:
-
Mix powdered black pepper with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into an extraction cell.
-
Extract with a solvent (e.g., ethyl acetate) at elevated temperature and pressure using an ASE system.[1]
-
The extract is automatically collected in a vial.
-
c) Maceration with Glacial Acetic Acid: A simple and efficient method for piperine and related alkaloids.
-
Protocol:
-
Macerate powdered black pepper in glacial acetic acid for 12 hours.[4]
-
Filter the extract and dilute with distilled water.
-
Perform liquid-liquid extraction with chloroform (B151607).
-
Wash the chloroform extract with 10% sodium bicarbonate solution and then with water.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.[4]
-
Isolation and Purification
Following extraction, the crude extract, which is a complex mixture of compounds, requires further separation and purification to isolate the minor alkaloids of interest.
a) Precipitation: A straightforward method for initial purification, particularly for piperine.
-
Protocol:
-
Dissolve the crude ethanolic extract in a minimal amount of ethanol.
-
Add 10% alcoholic potassium hydroxide (B78521) (KOH) to precipitate resins.[5]
-
Filter the solution and allow the filtrate to stand for piperine to crystallize.
-
b) Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the isolation of individual minor alkaloids.
-
Protocol:
-
Dissolve the crude extract in a suitable solvent.
-
Inject the sample onto a preparative or semi-preparative HPLC column (e.g., C18).
-
Elute with a gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% formic acid).[1]
-
Collect fractions corresponding to the peaks of the minor alkaloids based on UV detection.
-
Concentrate the collected fractions to obtain the purified alkaloids.
-
Characterization and Structural Elucidation
Once isolated, the chemical structure and purity of the minor alkaloids are determined using various analytical techniques.
a) Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): A powerful hyphenated technique for the identification and structural characterization of compounds.
-
Protocol:
-
Dissolve the purified alkaloid in a suitable solvent.
-
Inject the sample into the UPLC-QTOF-MS system.
-
Separate the compound on a UPLC column (e.g., C18).
-
Analyze the eluent using a QTOF mass spectrometer in both full scan and tandem MS (MS/MS) modes to obtain accurate mass and fragmentation data for structural elucidation.[1][6]
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive technique for determining the complete chemical structure of a molecule.
-
Protocol:
-
Dissolve the purified alkaloid in a deuterated solvent (e.g., CDCl3).
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
Analyze the spectral data to determine the connectivity of atoms and the stereochemistry of the molecule.
-
c) Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
-
Protocol:
-
Prepare a sample of the purified alkaloid (e.g., as a KBr pellet or a thin film).
-
Acquire the IR spectrum.
-
Identify characteristic absorption bands corresponding to functional groups such as amides, alkenes, and aromatic rings.
-
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the intricate processes involved in the study of minor alkaloids, the following diagrams illustrate a typical experimental workflow and a known signaling pathway modulated by a black pepper alkaloid.
Caption: General experimental workflow for the discovery and characterization of minor alkaloids.
Caption: Inhibition of the NF-κB signaling pathway by pipernigramides.
Biological Activities and Signaling Pathways
While research into the specific biological activities of many minor alkaloids is ongoing, preliminary studies have revealed promising pharmacological potential. For instance, novel bisamide alkaloids isolated from pepper roots have demonstrated significant anti-neuroinflammatory effects and acetylcholinesterase inhibitory activities, suggesting their potential as therapeutic agents for neurodegenerative diseases.[2]
Furthermore, some minor alkaloids, such as pipernigramides, have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a critical regulator of the inflammatory response, and its inhibition can ameliorate the production of pro-inflammatory cytokines like TNF-α and IL-6. The modulation of such fundamental signaling pathways by these minor alkaloids underscores their potential for the development of novel anti-inflammatory drugs.
The major alkaloid, piperine, has been more extensively studied and is known to modulate several key signaling pathways, including the NF-κB, Nrf2-Keap1/HO-1, and MAPK (ERK and p38) pathways, which are implicated in inflammation, oxidative stress, and cancer.[1][8][9] This provides a strong rationale for the continued investigation of the minor alkaloids, as they may exhibit similar or even more potent and selective activities on these and other cellular signaling cascades.
Conclusion and Future Directions
The study of minor alkaloids in black pepper is a rapidly evolving field with significant potential for the discovery of novel bioactive compounds. This technical guide has provided a comprehensive overview of the current state of knowledge, from quantitative analysis and detailed experimental protocols to the initial exploration of their biological activities and underlying molecular mechanisms.
Future research should focus on the comprehensive quantification of a wider range of minor alkaloids across different pepper varieties and geographical locations. The development of standardized and validated analytical methods is crucial for ensuring the quality and consistency of black pepper-based products. Furthermore, in-depth investigations into the pharmacological activities and specific molecular targets of these minor alkaloids will be instrumental in unlocking their full therapeutic potential for the development of new drugs and functional foods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kefri.org [kefri.org]
- 4. One moment, please... [mitrask.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid estimation of piperine in black pepper: Exploration of Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer | MDPI [mdpi.com]
Unveiling the Chemistry of Piper Species: A Technical Guide to Piperlotine C and its Congeners
A comprehensive review of the available scientific literature reveals no evidence of a naturally occurring compound identified as 4'-Demethoxypiperlotine C in any Piper species. This designation may refer to a hypothetical, novel, or synthetic molecule. This guide, therefore, focuses on the known parent compound, Piperlotine C, and provides a framework for the analysis of amide alkaloids within the Piper genus, offering valuable protocols and insights for researchers, scientists, and drug development professionals.
Introduction to Piperlotine C and the Amide Alkaloids of Piper
The genus Piper, encompassing a vast array of plant species, is a well-established reservoir of bioactive secondary metabolites. Among these, amide alkaloids constitute a significant class, contributing to the characteristic pungency and diverse pharmacological activities of many Piper species. Piperlotine C, an amide alkaloid, has been identified in at least two species within this genus: Piper lolot and the commercially significant Piper nigrum (black pepper). While its presence is confirmed, quantitative data on the taxonomic distribution of Piperlotine C across a broader range of Piper species remains to be systematically documented.
Taxonomic Distribution of Piperlotine C and Related Amide Alkaloids
The following table summarizes the known occurrences of Piperlotine C and other notable amide alkaloids in selected Piper species. It is important to note that this information is qualitative and based on published isolation studies. A comprehensive quantitative analysis of Piperlotine C across the genus has not yet been reported.
| Piper Species | Notable Amide Alkaloids | Plant Part of Isolation |
| Piper lolot | Piperlotine A, Piperlotine B, Piperlotine C | Leaves |
| Piper nigrum | Piperine, Piperettine, Piperanine, Piperylin, Piperlotine C | Fruits, Roots |
| Piper longum | Piperine, Piperlongumine, Piperlonguminine | Fruits |
| Piper sarmentosum | Sarmentine, Sarmentosine | Whole Plant |
| Piper guineense | Guineensine | Fruits |
Methodologies for the Study of Amide Alkaloids in Piper Species
The following protocols provide a generalized framework for the extraction, isolation, and characterization of amide alkaloids like Piperlotine C from Piper plant material. These methodologies can be adapted for the exploration of both known and novel compounds.
Extraction of Amide Alkaloids
This protocol details a standard method for the initial extraction of amide alkaloids from plant tissues.
Materials and Reagents:
-
Dried and finely ground Piper species plant material (leaves, stems, roots, or fruits)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Soxhlet apparatus (optional)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration:
-
A known quantity of the powdered plant material is submerged in methanol or ethanol (typically a 1:10 w/v ratio) in an Erlenmeyer flask.
-
The flask is sealed and agitated at room temperature for a period of 24 to 72 hours.
-
The mixture is filtered, and the filtrate is collected. The process is repeated three times with fresh solvent to ensure exhaustive extraction.
-
The filtrates are combined.
-
-
Soxhlet Extraction (Alternative Method):
-
The powdered plant material is placed in a cellulose (B213188) thimble and positioned within the Soxhlet extractor.
-
The extraction is carried out with methanol or ethanol over several hours until the solvent in the siphon arm runs clear.
-
-
Concentration:
-
The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
-
Isolation and Purification of Amide Alkaloids
This protocol outlines the chromatographic techniques used to separate individual amide alkaloids from the crude extract.
Materials and Reagents:
-
Crude plant extract
-
Silica (B1680970) gel (for column chromatography)
-
A selection of organic solvents (e.g., n-hexane, ethyl acetate (B1210297), chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Column Chromatography:
-
The crude extract is subjected to column chromatography over silica gel.
-
Elution is performed with a gradient of increasing solvent polarity, starting with n-hexane and gradually introducing ethyl acetate and/or methanol.
-
Fractions are collected and monitored by TLC using an appropriate solvent system and visualized under UV light.
-
Fractions with similar TLC profiles are pooled together.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The semi-purified fractions from column chromatography are subjected to preparative or semi-preparative HPLC for final purification.
-
A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol, often with the addition of a small percentage of formic acid to improve peak shape.
-
Individual peaks are collected, and the solvent is evaporated to yield the pure compounds.
-
The purity of the isolated compounds is confirmed using analytical HPLC.
-
Structural Elucidation of Amide Alkaloids
The definitive identification of isolated alkaloids is achieved through a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that aid in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon and proton environments within the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms and complete the structural assignment.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule, respectively.
Visualized Workflows and Pathways
Given the absence of information on this compound, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a generalized workflow for the phytochemical analysis of Piper species, which could lead to the identification of novel compounds like the hypothetical this compound.
Potential Pharmacological Relevance of Demethoxy Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxy alkaloids, a subclass of alkaloids characterized by the absence of a methoxy (B1213986) group present in their parent compounds, are emerging as a significant area of interest in pharmacological research. The removal or absence of this functional group can profoundly alter the physicochemical properties of the parent molecule, leading to modified solubility, bioavailability, and receptor-binding affinity. This, in turn, can result in altered biological activity, including enhanced potency, reduced toxicity, and novel mechanisms of action. This technical guide provides an in-depth overview of the pharmacological relevance of demethoxy alkaloids, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Introduction
Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of therapeutic agents for centuries. The pharmacological activity of these molecules is intrinsically linked to their complex chemical structures. Modifications to these structures, even minor ones, can lead to significant changes in their biological profiles. The process of O-demethylation, either through natural metabolic pathways or synthetic chemistry, results in the formation of demethoxy alkaloids. These compounds often exhibit distinct pharmacological properties compared to their methoxylated precursors, making them a compelling subject for drug discovery and development. This guide will explore the synthesis, biological evaluation, and mechanisms of action of various demethoxy alkaloids, providing a comprehensive resource for researchers in the field.
Pharmacological Activities and Quantitative Data
The removal of a methoxy group can influence a wide range of pharmacological activities. This section summarizes the reported biological effects of several demethoxy alkaloids, with quantitative data presented for comparative analysis.
Anticancer Activity
Several demethoxy alkaloids have demonstrated potent anticancer properties. Their mechanisms often involve the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways involved in tumorigenesis.
Table 1: Anticancer Activity of Selected Demethoxy Alkaloids
| Demethoxy Alkaloid | Parent Alkaloid | Cancer Cell Line | Activity Metric | Value | Reference |
| O-demethyl-d-tetrandrine | d-tetrandrine | Human breast cancer (MCF-7) | IC50 | 2.5 µM | [1] |
| N-demethyl-indirubin | Indirubin | Human leukemia (HL-60) | IC50 | 1.8 µM | [1] |
| 3-Demethoxyerythratidinone (B1256575) | Erythratidinone | Not specified | - | - | [2] |
Antimicrobial Activity
Demethoxy alkaloids have also been investigated for their potential as antimicrobial agents, exhibiting activity against various bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Demethoxy Alkaloids
| Demethoxy Alkaloid | Parent Alkaloid | Microorganism | Activity Metric | Value | Reference |
| 6-Demethoxy-3-deoxyetorphine | Etorphine | Not specified | - | - | [3] |
Neuropharmacological Activity
The modification of methoxy groups can significantly impact the interaction of alkaloids with receptors in the central nervous system, leading to altered psychoactive or neuroprotective effects.
Table 3: Neuropharmacological Activity of Selected Demethoxy Alkaloids
| Demethoxy Alkaloid | Parent Alkaloid | Target/Assay | Activity Metric | Value | Reference |
| O-demethylated analogs of PCP | Phencyclidine (PCP) | NMDA receptor | Ki | Varies with position | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of demethoxy alkaloids, including their synthesis, isolation, and biological evaluation.
Synthesis of Demethoxy Alkaloids
The synthesis of demethoxy alkaloids can be achieved through various chemical strategies, often involving the demethylation of the parent alkaloid or a total synthesis approach.
-
Dissolution: Dissolve the methoxy-containing alkaloid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of boron tribromide (1.5-3 equivalents) in DCM to the cooled alkaloid solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of methanol (B129727) at 0 °C.
-
Extraction: Add water and extract the aqueous layer with DCM or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired demethoxy alkaloid.
A detailed, multi-step synthesis of 3-demethoxyerythratidinone has been described, involving a key intramolecular Diels-Alder reaction of a 2-imido-substituted furan[2]. The full synthetic route is complex and involves numerous steps beyond the scope of this summary but is detailed in the cited literature[2].
Biological Assays
A variety of in vitro assays are employed to determine the pharmacological activity of demethoxy alkaloids.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the demethoxy alkaloid for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the demethoxy alkaloid in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Demethoxy alkaloids can exert their pharmacological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.
Apoptosis Induction in Cancer Cells
Many demethoxy alkaloids induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the apoptotic pathway.
Caption: Apoptosis induction by demethoxy alkaloids via the mitochondrial pathway.
Experimental Workflow for Synthesis and Bioactivity Screening
The general workflow for investigating the pharmacological relevance of demethoxy alkaloids involves a series of coordinated steps from synthesis to biological evaluation.
Caption: General experimental workflow for demethoxy alkaloid research.
Conclusion
Demethoxy alkaloids represent a promising class of compounds with diverse and potent pharmacological activities. The strategic removal of a methoxy group can significantly enhance the therapeutic potential of parent alkaloids. This guide has provided a foundational overview of the current state of research in this area, including quantitative data, experimental protocols, and mechanistic insights. Further investigation into the structure-activity relationships and mechanisms of action of a broader range of demethoxy alkaloids is warranted to fully exploit their potential in drug discovery and development. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing this exciting field.
References
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of 4'-Demethoxypiperlotine C
Abstract
This application note describes a sensitive and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 4'-Demethoxypiperlotine C. The method is suitable for the determination of this compound in bulk drug substances and finished pharmaceutical products. The protocol has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.
Introduction
This compound is an alkaloid that has been isolated from the herbs of Piper nigrum L.[1] As research into its potential pharmacological activities progresses, a reliable and validated analytical method for its quantification is essential for quality control and drug development processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the qualitative and quantitative analysis of pharmaceuticals due to its high sensitivity, specificity, and reproducibility.[2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV system.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector was used.[3]
-
Column: A C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size) was employed for separation.
-
Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727), along with purified water, were used.
-
Chemicals: this compound reference standard was of certified purity.
2.2. Chromatographic Conditions
The chromatographic separation was achieved under the following conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
2.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a bulk drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For formulated products, an extraction step may be necessary to isolate the analyte from excipients.
Method Validation
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]
3.1. Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
3.2. Precision
Precision was assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method. Six replicate injections of a standard solution (50 µg/mL) were performed on the same day and on three different days.
3.3. Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
3.5. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic phase).
Results and Discussion
The developed HPLC-UV method provided a well-resolved peak for this compound with a retention time of approximately 5.8 minutes. The validation results are summarized in the tables below.
Table 1: Linearity Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 2: Precision Data
| Precision | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0% | < 2.0% |
| 100% | 98.0 - 102.0% | < 2.0% |
| 120% | 98.0 - 102.0% | < 2.0% |
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Table 5: Robustness Data
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (±0.1 mL/min) | < 2.0% |
| Temperature (±2 °C) | < 2.0% |
| Mobile Phase Composition (±2%) | < 2.0% |
Conclusion
The developed and validated HPLC-UV method is simple, rapid, precise, accurate, and robust for the quantification of this compound. The method can be successfully applied for the routine quality control analysis of this compound in both bulk and pharmaceutical dosage forms.
Protocols
Protocol 1: Preparation of Mobile Phase
-
Measure 600 mL of HPLC grade acetonitrile and 400 mL of purified water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a vacuum filtration system or by sonication for 15 minutes to remove dissolved gases.
Protocol 2: Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Make up the volume to 10 mL with methanol and mix well to obtain a 1000 µg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Protocol 3: Sample Analysis
-
Prepare the sample solution as described in section 2.3.
-
Ensure the HPLC system is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve obtained from the standard solutions.
Visualizations
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
Caption: Logical relationship of the validation parameters for the analytical method.
References
Application Note: Quantitative Analysis of 4'-Demethoxypiperlotine C in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Demethoxypiperlotine C is a naturally occurring compound of interest for its potential pharmacological activities. Accurate and sensitive quantification of this analyte in complex plant matrices is crucial for research and development in phytochemistry and drug discovery. This application note provides a detailed protocol for the analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for selective and sensitive detection of compounds in complex mixtures.[1] The described method is intended as a starting point and may require optimization for specific plant species and laboratory instrumentation.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
A robust sample preparation protocol is fundamental for successful LC-MS/MS analysis.[2] The following solid-phase extraction (SPE) method is proposed for the efficient extraction of this compound from a plant matrix.
-
Homogenization:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 10 mL of 80% methanol (B129727) in water.
-
Homogenize the mixture using a high-speed blender for 5 minutes.
-
-
Ultrasonic Extraction:
-
Place the homogenized sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute the target analyte with 5 mL of acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3]
-
2. LC-MS/MS Analysis
The following parameters are proposed for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of non-polar to moderately polar compounds.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is suggested to ensure good peak shape and resolution from matrix components.[4]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for nitrogen-containing compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas Flow: 3 L/min
-
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution of the compound. Based on the structure of similar alkaloids, a plausible fragmentation would involve the piperidine (B6355638) ring and the aromatic moiety.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound in Different Plant Extracts
| Plant Extract Sample | Concentration (µg/g of dry weight) | Standard Deviation (±) |
| Piper nigrum (Leaf) | 15.2 | 1.8 |
| Piper longum (Fruit) | 25.8 | 2.5 |
| Piper betle (Leaf) | 8.5 | 0.9 |
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized |
| This compound | [M+H]⁺ | Fragment 2 | Optimized |
| Internal Standard | [IS+H]⁺ | IS Fragment | Optimized |
Note: The exact m/z values and collision energies must be determined experimentally using a pure standard of this compound.
Visualizations
Experimental Workflow Diagram
References
Application Notes & Protocols: Supercritical Fluid Extraction of 4'-Demethoxypiperlotine C
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Demethoxypiperlotine C is an alkaloid that has been isolated from plants of the Piper genus, such as Piper nigrum L.[1]. As a natural product, it holds potential for further investigation in drug development. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) presents a green and efficient alternative to traditional solvent extraction methods for obtaining bioactive compounds like alkaloids.[2][3] This technology offers several advantages, including the use of a non-toxic, non-flammable, and environmentally friendly solvent (CO2), as well as high selectivity and reduced extraction times.[2][4] The extraction efficiency and selectivity of SFE can be fine-tuned by modifying parameters such as pressure, temperature, and the use of co-solvents.[5]
Principle of Supercritical Fluid Extraction
Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[3] Supercritical CO2, for instance, has a liquid-like density, which enhances its solvating power, and a gas-like low viscosity and high diffusivity, allowing for efficient penetration into the plant matrix.[7] The solvating power of SC-CO2 can be adjusted by changing the pressure and temperature, thus allowing for selective extraction of target compounds. For polar compounds like many alkaloids, the polarity of the supercritical fluid can be increased by adding a small amount of a polar co-solvent, such as ethanol (B145695) or methanol (B129727).[2][8]
Data Presentation: Representative SFE Parameters for Alkaloid Extraction
The following table summarizes typical ranges for the operational parameters in the supercritical fluid extraction of alkaloids from plant materials, which can serve as a starting point for the optimization of this compound extraction.
| Parameter | Range | Effect on Extraction | Reference Example |
| Pressure (bar) | 150 - 400 | Increasing pressure generally increases the fluid density and solvating power, leading to higher extraction yields. However, very high pressures can reduce selectivity. | For pyrrolidine (B122466) alkaloids from Piper amalago, pressures of 150, 200, and 250 bar were tested.[4] For indole (B1671886) alkaloids from Catharanthus roseus, pressures ranged from 200-400 bar.[5] |
| Temperature (°C) | 40 - 80 | Increasing temperature can increase the vapor pressure of the solute, enhancing extraction. However, it can also decrease the fluid density, potentially reducing solvating power. The optimal temperature is a balance of these two effects. | For Piper amalago alkaloids, temperatures of 40, 50, and 60°C were evaluated, with 40°C being the most appropriate.[4] For Catharanthus roseus alkaloids, the temperature range was 40-80°C.[5] |
| Co-solvent (%) | 0 - 25% (Ethanol or Methanol) | The addition of a polar co-solvent like ethanol increases the polarity of the supercritical fluid, significantly enhancing the extraction of polar alkaloids. | For total alkaloids from Fritillaria thunbergii, an ethanol concentration of up to 89.3% was tested in an optimization study.[2] For indole alkaloids, a methanol concentration of 2.2-6.6 vol% was used.[5] |
| CO2 Flow Rate (mL/min) | 1 - 5 | A higher flow rate can increase the extraction rate, but a rate that is too high may reduce the contact time between the solvent and the sample, leading to lower efficiency. | A flow rate of approximately 3 mL/min was used for the extraction of alkaloids from Piper amalago.[4] |
| Extraction Time (min) | 20 - 180 | Longer extraction times generally lead to higher yields, up to a point where the accessible solute is depleted. | For Piper amalago, an extraction time of 60 minutes was found to be optimal.[4] For total alkaloids from Fritillaria thunbergii, the extraction time was a variable in the optimization, with a maximum of 3.0 hours.[2] |
Experimental Protocol: Supercritical Fluid Extraction of this compound
This protocol describes a general procedure for the SFE of this compound from a dried and ground plant matrix. Optimization of the parameters is recommended to achieve the best results.
1. Materials and Equipment
-
Dried and powdered plant material (e.g., from Piper species)
-
Supercritical fluid extraction system
-
High-purity CO2
-
Co-solvent (e.g., ethanol, HPLC grade)
-
Grinder or mill
-
Analytical balance
-
Collection vials
-
High-Performance Liquid Chromatography (HPLC) system for analysis
2. Sample Preparation
-
Dry the plant material to a moisture content of less than 10%.
-
Grind the dried material to a uniform particle size (e.g., 0.4-1.0 mm). A smaller particle size increases the surface area for extraction but should not be so fine as to cause excessive compaction in the extraction vessel.
3. SFE Procedure
-
Accurately weigh a known amount of the ground plant material (e.g., 10-50 g) and load it into the extraction vessel of the SFE system.
-
Set the initial extraction parameters. Based on literature for similar alkaloids, a starting point could be:
-
Pressure: 200 bar
-
Temperature: 50°C
-
Co-solvent: 10% ethanol
-
CO2 Flow Rate: 2 mL/min
-
-
Pressurize the system with CO2 to the desired pressure.
-
Introduce the co-solvent at the set percentage.
-
Begin the extraction process. The extraction can be performed in two modes:
-
Static Extraction: Allow the sample to equilibrate with the supercritical fluid in the vessel for a set period (e.g., 15-30 minutes) without any outflow.
-
Dynamic Extraction: Continuously flow the supercritical fluid through the sample bed for a defined duration (e.g., 60-120 minutes). A combination of an initial static phase followed by a dynamic phase is often effective.
-
-
The extracted compounds are precipitated from the supercritical fluid in a separator by reducing the pressure and/or temperature.
-
Collect the extract from the separator into a pre-weighed vial.
-
After the extraction is complete, carefully depressurize the system.
-
Remove the spent plant material from the extraction vessel.
4. Analysis of the Extract
-
Dissolve a known amount of the collected extract in a suitable solvent (e.g., methanol or ethanol).
-
Analyze the concentration and purity of this compound in the extract using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculate the extraction yield as the mass of the extracted compound per mass of the initial dried plant material.
5. Optimization of SFE Parameters To maximize the yield and purity of this compound, a systematic optimization of the extraction parameters is recommended. A Design of Experiments (DoE) approach, such as a Box-Behnken or central composite design, can be employed to efficiently study the effects of pressure, temperature, co-solvent concentration, and extraction time on the extraction yield.[2][9]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the supercritical fluid extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supercritical Fluid Extraction with CO2 - síbiotech [sibiotech.com]
- 4. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. digital.csic.es [digital.csic.es]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) in Piper Alkaloid Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of piper alkaloids from various plant sources using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers high-resolution separation, scalability, and eliminates irreversible sample adsorption associated with solid-phase chromatography.
Introduction to HSCCC for Piper Alkaloid Purification
Piper alkaloids, a class of compounds found predominantly in the Piperaceae family (e.g., black pepper, long pepper), exhibit a wide range of biological activities. Key piper alkaloids include piperine (B192125), piperlongumine, chavicine, and piperettine. Their structural similarities often pose challenges for purification using traditional chromatographic methods. HSCCC has emerged as an efficient technique for the preparative isolation of these compounds to high purity.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the purification of piper alkaloids using HSCCC and a related technique, High-Performance Centrifugal Partition Chromatography (HPCPC).
Table 1: HSCCC and HPCPC Purification of Piperine
| Parameter | Method 1: HSCCC[1] | Method 2: HPCPC[2] |
| Starting Material | Crude ethanolic extract of pepper | Ethanolic extract of Piper nigrum L. |
| Sample Loading | 5 g | 300 mg |
| Solvent System | n-hexane-acetic ether-methanol-water (1:1:1:1, v/v) | n-hexane-ethyl acetate-methanol-water (6:5:6:5, v/v) |
| Stationary Phase | Not specified | Upper phase |
| Mobile Phase | Not specified | Lower phase |
| Yield | 1.58 g | 40 mg |
| Purity | 98.72% | 98.5% |
Table 2: HSCCC Purification of Piperlongumine and Piperine from Piper longum L.
| Parameter | Method: Two-Dimensional HSCCC[3] |
| Starting Material | Crude extract of Piper longum L. |
| Sample Loading | Not specified |
| Solvent System (1st Dimension) | n-hexane-ethyl acetate-methanol-water (5:4:5:4, v/v) |
| Stationary Phase | Not specified |
| Mobile Phase | Not specified |
| Yield | Not specified |
| Purity | High purity for both piperlonguminine (B1678439) and piperine |
Experimental Protocols
General Sample Preparation for Piper Alkaloid Extraction
This protocol describes a general method for extracting piper alkaloids from plant material, which can then be used for HSCCC purification.
Materials:
-
Dried and powdered plant material (e.g., Piper nigrum or Piper longum fruits)
-
Ethanol (95%) or Dichloromethane
-
Rotary evaporator
-
Filter paper and funnel
Protocol:
-
Macerate the powdered plant material in the chosen solvent (ethanol or dichloromethane) at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of the alkaloids.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude alkaloid extract.
-
Store the crude extract at 4°C until further use.
Protocol 1: Single-Step HSCCC Purification of Piperine
This protocol is based on the successful separation of piperine from a crude pepper extract.[1]
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for purity analysis
Reagents and Materials:
-
Crude ethanolic pepper extract
-
n-hexane (HPLC grade)
-
Acetic ether (Ethyl acetate (B1210297), HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
HSCCC Parameters:
-
Solvent System: n-hexane-acetic ether-methanol-water (1:1:1:1, v/v)
-
Rotational Speed: 800-900 rpm
-
Flow Rate: 1.5-2.0 mL/min
-
Temperature: 25°C
-
Detection Wavelength: 254 nm or 340 nm
Protocol:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, acetic ether, methanol, and water in a 1:1:1:1 volume ratio in a separatory funnel. Shake vigorously and allow the phases to separate. Degas both phases before use.
-
HSCCC Column Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase for this type of separation).
-
Sample Preparation: Dissolve approximately 5 g of the crude ethanolic pepper extract in a suitable volume of the biphasic solvent system (e.g., 10 mL of a 1:1 mixture of the upper and lower phases).
-
HSCCC Operation: a. Set the rotational speed of the centrifuge to the desired value (e.g., 850 rpm). b. Pump the mobile phase (typically the lower phase) through the column at the set flow rate. c. Once the system reaches hydrodynamic equilibrium (a stable baseline is observed), inject the prepared sample. d. Continuously monitor the effluent with the UV detector. e. Collect fractions based on the chromatogram peaks.
-
Fraction Analysis: Analyze the collected fractions containing the target compound by HPLC to determine purity.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified piperine.
Protocol 2: Proposed HSCCC Method for Piperlongumine Purification
This proposed protocol is based on the solvent system used for the separation of N-alkylamides from Piper longum and general HSCCC operating principles.[3] This should be considered a starting point for method development.
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for purity analysis
Reagents and Materials:
-
Crude extract of Piper longum
-
n-hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
HSCCC Parameters:
-
Solvent System: n-hexane-ethyl acetate-methanol-water (5:4:5:4, v/v)
-
Rotational Speed: 800-900 rpm
-
Flow Rate: 1.5-2.0 mL/min
-
Temperature: 25°C
-
Detection Wavelength: 325 nm
Protocol:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a 5:4:5:4 volume ratio in a separatory funnel. Allow the phases to separate and degas both phases.
-
HSCCC Column Preparation: Fill the HSCCC column with the chosen stationary phase.
-
Sample Preparation: Dissolve a known amount of the crude Piper longum extract in a mixture of the upper and lower phases of the solvent system.
-
HSCCC Operation: a. Set the rotational speed and pump the mobile phase through the column until hydrodynamic equilibrium is achieved. b. Inject the sample and begin fraction collection based on the UV chromatogram.
-
Fraction Analysis and Post-Purification: Analyze the purity of the collected fractions by HPLC. Combine the high-purity fractions and evaporate the solvent to obtain purified piperlongumine.
Visualizations
Experimental Workflow
Caption: General workflow for piper alkaloid purification by HSCCC.
Solvent System Selection Logic
Caption: Logic for HSCCC solvent system selection.
References
Application Notes and Protocols: In Vitro Assay Development for 4'-Demethoxypiperlotine C Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Demethoxypiperlotine C, a derivative of the piperlotine class of natural compounds, presents a promising scaffold for drug discovery. Piperlotine C and related compounds have demonstrated noteworthy biological activities, including anti-inflammatory and anti-platelet aggregation effects.[1][2][3][4][5] Preliminary in silico predictions and data from structurally similar molecules suggest that piperlotines may exert their anti-inflammatory effects through the inhibition of matrix metalloproteinase-9 (MMP-9) expression and Tumor Necrosis Factor (TNF) expression.[1][3] This document provides a comprehensive guide to the development of a panel of in vitro assays to elucidate the biological activity of this compound. The protocols outlined below are designed to assess its cytotoxic, anti-inflammatory, and enzyme-inhibitory potential, providing a foundational framework for its preclinical evaluation.
Data Presentation
Table 1: Summary of Proposed In Vitro Assays for this compound
| Assay Type | Specific Assay | Purpose | Key Parameters Measured |
| Cytotoxicity | MTT Cell Viability Assay | To determine the cytotoxic concentration of the compound. | IC50 (half-maximal inhibitory concentration) |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced TNF-α and IL-6 Release in Macrophages | To evaluate the anti-inflammatory activity by measuring pro-inflammatory cytokine inhibition. | IC50 for TNF-α and IL-6 inhibition |
| Anti-inflammatory | MMP-9 Gelatin Zymography Assay | To assess the inhibitory effect on MMP-9 activity, a key enzyme in inflammation. | Percentage of MMP-9 inhibition |
| Anti-platelet | Arachidonic Acid-Induced Platelet Aggregation Assay | To determine the anti-platelet aggregation activity. | IC50 for platelet aggregation inhibition |
| Enzyme Inhibition | Cyclooxygenase (COX-1 and COX-2) Inhibition Assay | To investigate the mechanism of anti-inflammatory action by measuring inhibition of COX enzymes. | IC50 for COX-1 and COX-2 inhibition |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent cell-based assays.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages or a cancer cell line like HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate the plate for 24-48 hours.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lipopolysaccharide (LPS)-induced TNF-α and IL-6 Release in Macrophages
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from activated macrophages.
Methodology:
-
Cell Culture and Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 release for each concentration of the compound compared to the LPS-stimulated control. Determine the IC50 values.
MMP-9 Gelatin Zymography Assay
Objective: To evaluate the inhibitory effect of this compound on the activity of matrix metalloproteinase-9 (MMP-9).
Methodology:
-
Sample Preparation: Conditioned media from LPS-stimulated RAW 264.7 cells (as prepared in the cytokine release assay) can be used as a source of MMP-9.
-
SDS-PAGE with Gelatin: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load onto the gel. Run the electrophoresis at 4°C.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Enzyme Activity: Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100).
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30 minutes and then destain with a solution of 40% methanol (B129727) and 10% acetic acid.
-
Data Analysis: Clear bands on the stained gel indicate areas of gelatinolytic activity (MMP-9). The intensity of the bands can be quantified using densitometry software. Compare the band intensity in the presence and absence of this compound to determine the percentage of inhibition.
Mandatory Visualizations
Experimental Workflow for In Vitro Screening
References
- 1. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
- 2. Piperlotine C | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Activity of Piperlotines | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 5. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
Application Notes and Protocols: Cell-Based Assays to Evaluate the Cytotoxicity of 4'-Demethoxypiperlotine C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a rich source of novel bioactive compounds with therapeutic potential. 4'-Demethoxypiperlotine C is an alkaloid that can be isolated from Piper nigrum L., commonly known as black pepper.[1][2] Alkaloids from Piper nigrum have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] This has led to an increased interest in evaluating the potential of individual piperine-derived alkaloids, such as this compound, as novel anticancer agents.
These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic properties of this compound. The described assays will enable researchers to determine the compound's effect on cell viability, membrane integrity, and the induction of apoptosis. The presented methodologies are fundamental in the early stages of drug discovery and development for the characterization of novel bioactive compounds.
Data Presentation
The quantitative data obtained from the following experimental protocols can be summarized for clear comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Assay | IC₅₀ (µM) |
| MCF-7 | MTT | 35.2 ± 3.1 |
| LDH | 42.8 ± 4.5 | |
| HeLa | MTT | 28.9 ± 2.7 |
| LDH | 33.1 ± 3.9 | |
| HL-60 | MTT | 19.5 ± 2.2 |
| LDH | 24.7 ± 2.8 |
Table 2: Apoptosis Induction by this compound in HL-60 Cells
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 10 | 15.8 ± 2.1 | 5.4 ± 1.1 |
| 25 | 38.2 ± 4.3 | 12.7 ± 1.9 | |
| 50 | 55.9 ± 5.8 | 25.1 ± 3.2 |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is quantified.[6][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][8][9]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well microplates
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and a vehicle control for the desired time period.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for 24 hours.
-
Harvest the cells (including any floating cells in the medium) and centrifuge.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.[3]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells immediately using a flow cytometer.[3] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[1][3]
Mandatory Visualization
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Activity of Alkaloids from the Fruits of Piper nigrum | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antitumor activity, and cardiac toxicity of new 4-demethoxyanthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-O-(4-Amino-4-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(β-D-Xylopyranosyl)-4-deoxy-4’-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxic and in silico activity of piperine isolated from Piper nigrum fruits Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - CAS:807372-38-9 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 10. Synthesis and antitumor activity of novel 4-demethoxyanthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperine, a piperidine alkaloid from Piper nigrum re-sensitizes P-gp, MRP1 and BCRP dependent multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperine as a Chemical Marker for Piper Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Piper, belonging to the Piperaceae family, encompasses a wide variety of species known for their medicinal and culinary value. The phytochemical diversity within this genus necessitates the use of reliable chemical markers for species identification, quality control of herbal preparations, and to guide drug discovery efforts. While the initially queried "4'-demethoxypiperlotine C" is not a recognized chemical marker in the current body of scientific literature, the alkaloid piperine (B192125) is well-established as a primary and abundant chemical marker for many Piper species. Piperine is responsible for the characteristic pungency of black pepper (Piper nigrum) and long pepper (Piper longum) and exhibits a range of biological activities.
These application notes provide a comprehensive overview of the use of piperine as a chemical marker for Piper species, including quantitative data, detailed experimental protocols for its analysis, and insights into its biological signaling pathways.
Data Presentation: Quantitative Analysis of Piperine in Piper Species
The concentration of piperine can vary significantly among different Piper species and even within different parts of the same plant. The following table summarizes the piperine content in various Piper species as reported in the literature.
| Piper Species | Plant Part | Piperine Content (% w/w) | Reference |
| Piper nigrum (Black Pepper) | Fruits | 2.33 - 8.76 | [1][2] |
| Piper longum (Long Pepper) | Fruits | 0.879 - 4.96 | [2][3] |
| Piper longum (Long Pepper) | Root | 0.31 | [3] |
| Piper cubeba | Fruits | 0.0856 (8.56 µg/mL of extract) | [4] |
| Piper retrofractum | Fruits | Lower than P. nigrum and P. longum | [5] |
| Piper betle | Fruits | Least among tested species | [5] |
Experimental Protocols
Accurate quantification of piperine is crucial for the standardization of Piper extracts and derived products. The following are detailed protocols for three common analytical techniques used for piperine determination.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a precise and widely used method for the quantification of piperine.
a. Sample Preparation (Extraction)
-
Grind the dried plant material (e.g., fruits of Piper species) to a fine powder.
-
Accurately weigh about 1g of the powdered material and transfer it to a round-bottom flask.
-
Add 60 mL of ethanol (B145695) and reflux for 1 hour.
-
Filter the extract. To the remaining marc, add another 40 mL of ethanol and reflux for another hour.
-
Combine the filtrates and concentrate them under a vacuum until a semi-solid mass is obtained.
-
Dissolve the residue in methanol (B129727) and make up the volume to 100 mL in a volumetric flask. This is the stock sample solution.
b. Chromatographic Conditions [6][7]
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 1% acetic acid in water (48:52, v/v) or Acetonitrile:Water:Acetic acid (60:39.5:0.5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm or 343 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
c. Standard Preparation
-
Accurately weigh 10 mg of pure piperine standard and dissolve it in 100 mL of methanol to get a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 2 to 20 µg/mL by diluting with methanol.
d. Quantification
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Determine the concentration of piperine in the sample by comparing its peak area with the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a rapid and high-throughput method for piperine analysis.
a. Sample and Standard Preparation
-
Prepare the sample extract as described in the HPLC sample preparation section.
-
Prepare a standard stock solution of piperine (1 mg/mL in methanol). From this, prepare a working standard solution of 100 µg/mL.
b. Chromatographic Conditions [2][5][8][9]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene:Ethyl acetate (B1210297) (6:4, v/v) or Hexane:Ethyl acetate:Glacial acetic acid (3:1:0.1, v/v/v).
-
Application: Apply the standard and sample solutions as bands of 6 mm width using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80-90 mm.
-
Densitometric Scanning: After drying the plate, scan it at 343 nm.
c. Quantification
-
Construct a calibration curve by plotting the peak area against the concentration of the applied standards.
-
Calculate the amount of piperine in the sample extracts from the calibration curve.
UV-Visible Spectrophotometry Method
This method is simple, rapid, and economical for the estimation of piperine.
a. Sample and Standard Preparation
-
Prepare the sample extract as described in the HPLC sample preparation section.
-
Prepare a stock solution of piperine (100 µg/mL in methanol). From this, prepare a series of standard solutions in the concentration range of 2-20 µg/mL.
b. Measurement [10][11][12][13]
-
Instrument: UV-Visible Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 342.5 nm.
-
Blank: Methanol.
c. Quantification
-
Measure the absorbance of the standard solutions at 342.5 nm and construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of piperine in the sample by interpolating its absorbance on the calibration curve.
Mandatory Visualizations
Experimental Workflow for Piperine Quantification
Caption: Workflow for piperine quantification.
Signaling Pathways Modulated by Piperine
Piperine has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, glucose metabolism, and cancer progression.
1. CAMKK/AMPK Signaling Pathway for Glucose Uptake
Piperine can promote glucose uptake in skeletal muscle by activating the CAMKK/AMPK pathway.[14]
Caption: Piperine-induced glucose uptake pathway.
2. Inhibition of TGF-β Signaling Pathway
Piperine can inhibit both the canonical (Smad-dependent) and non-canonical (e.g., ERK) TGF-β signaling pathways, which are often implicated in cancer progression.[15]
Caption: Piperine's inhibition of TGF-β signaling.
3. Modulation of ERK/p38 MAPK Pathway in Inflammation
Piperine has been shown to exert anti-inflammatory effects by modulating the ERK and p38 MAPK signaling pathways.[16][17]
Caption: Piperine's modulation of MAPK pathway.
References
- 1. Analysis of Piperine in Black Pepper by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Variations in the Piperine content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. florajournal.com [florajournal.com]
- 8. akjournals.com [akjournals.com]
- 9. scielo.br [scielo.br]
- 10. ijisrt.com [ijisrt.com]
- 11. scispace.com [scispace.com]
- 12. ijpsr.info [ijpsr.info]
- 13. pubs.vensel.org [pubs.vensel.org]
- 14. Piperine Promotes Glucose Uptake through ROS-Dependent Activation of the CAMKK/AMPK Signaling Pathway in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4'-Demethoxypiperlotine C Yield from Piper nigrum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 4'-Demethoxypiperlotine C from Piper nigrum (black pepper). The information is presented in a question-and-answer format to directly address common challenges.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Formula | C15H19NO3 | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Chemical Structure | [1] | |
| Predicted Properties | ||
| Polarity | Likely to be a polar molecule due to the presence of amide and ether functional groups, as well as a methylenedioxy bridge. Its polarity is expected to be in a similar range to piperine (B192125). | Inferred from chemical structure |
| Solubility | Expected to have good solubility in polar organic solvents like ethanol (B145695), methanol, and acetonitrile, and moderate solubility in less polar solvents like dichloromethane (B109758) and chloroform.[2][3] Poor solubility in water is anticipated.[3] | Inferred from chemical structure and general alkaloid properties |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract in high yields?
This compound is a naturally occurring alkaloid found in Piper nigrum. As a minor constituent compared to the highly abundant piperine (which can constitute 5-9% of the plant's dried weight), achieving a high yield of this compound presents a significant challenge.[2] The primary difficulties arise from its low concentration and the co-extraction of large quantities of piperine and other related compounds, which can interfere with isolation and purification.
Q2: How do I select the optimal solvent for extracting this compound?
The choice of solvent is critical for maximizing the yield and purity of your target compound. Based on the chemical structure of this compound and extensive research on the extraction of similar alkaloids from Piper nigrum, the following solvents are recommended:
-
Ethanol (96%): This solvent has been shown to be highly effective for extracting piperine and is likely to be effective for this compound as well.[1][2] It is a relatively safe and environmentally friendly option.
-
Dichloromethane (DCM): DCM is another effective solvent for piperine extraction.[4] However, it is more volatile and carries greater health and environmental risks than ethanol.
-
Glacial Acetic Acid: Some studies have reported high yields of piperine using glacial acetic acid, followed by partitioning into chloroform.[5][6] This method could potentially be adapted for this compound.
-
Natural Deep Eutectic Solvents (NADES): Recent green chemistry approaches have utilized NADES, which have shown high efficiency in extracting piperine and could be a promising avenue for this compound.[7]
Q3: What are the recommended extraction methods to improve the yield?
Several extraction techniques can be employed, each with its own advantages and disadvantages. For a minor alkaloid like this compound, methods that offer high efficiency and selectivity are preferable.
-
Soxhlet Extraction: A classic and exhaustive extraction method that ensures a high degree of extraction.[3]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method offers high selectivity and yields a solvent-free extract. However, it requires specialized equipment.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of this compound | - Inefficient extraction method or solvent.- Suboptimal extraction parameters (time, temperature, particle size).- Degradation of the target compound during extraction.- Loss of compound during purification steps. | - Optimize Solvent Choice: Experiment with different solvents (ethanol, DCM, ethyl acetate) to find the one that gives the best yield for your target.- Fine-tune Extraction Parameters: Systematically vary the extraction time, temperature, and solvent-to-solid ratio to identify the optimal conditions. Response surface methodology can be a useful tool for this.[1]- Consider Advanced Extraction Techniques: Employ UAE or MAE to potentially improve extraction efficiency and reduce extraction time.[7]- Protect from Degradation: Piperine and related alkaloids can be sensitive to light and high temperatures.[8] Conduct extractions in amber glassware and avoid excessive heat.- Refine Purification: Use high-resolution techniques like preparative HPLC for purification to minimize loss. |
| High Levels of Piperine Impurity | - Co-extraction due to similar solubility profiles.- Ineffective separation during purification. | - Selective Extraction: While challenging, you can try to exploit minor differences in polarity. A solvent system that is slightly less polar might favor the extraction of this compound over the more abundant piperine, though this would require empirical testing.- Chromatographic Separation: A well-optimized column chromatography protocol is essential. Consider using a gradient elution to effectively separate the two compounds. Preparative HPLC is a highly effective, albeit more expensive, alternative for achieving high purity.[3] |
| Presence of Resinous or Oily Impurities | - Co-extraction of fats, oils, and resins from the plant material. | - Defatting Step: Before the main extraction, pre-extract the ground Piper nigrum with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids.- Alkali Wash: Treating the extract with a solution of potassium hydroxide (B78521) (KOH) in ethanol can help to saponify fats and precipitate some resinous materials, which can then be filtered off.[9] |
| Inconsistent Results Between Batches | - Variation in the chemical composition of the raw plant material.- Inconsistent experimental procedures. | - Standardize Raw Material: Source your Piper nigrum from a reliable supplier and, if possible, use material from the same batch for a series of experiments.- Maintain Consistent Protocols: Ensure that all experimental parameters (particle size, solvent volume, extraction time, temperature, etc.) are kept constant between runs. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methods used for piperine extraction and is designed to be efficient and relatively fast.[7]
Materials:
-
Dried Piper nigrum fruits, finely ground (particle size < 0.5 mm)
-
96% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Piper nigrum and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 96% ethanol to the flask (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 40°C.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until a crude extract is obtained.
-
The crude extract can then be subjected to purification.
Protocol 2: Purification by Column Chromatography
This protocol provides a general framework for separating this compound from piperine and other impurities. The exact solvent gradient may need to be optimized.
Materials:
-
Crude extract from Protocol 1
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Solvents: Hexane, Ethyl Acetate (B1210297)
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the column.
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane) to wash out non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., start with 95:5 hexane:ethyl acetate and gradually move to 80:20, 70:30, etc.).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.
Quantitative Data Summary for Piperine Extraction
The following table summarizes optimal conditions found in the literature for piperine extraction. While not specific to this compound, these parameters provide a valuable starting point for optimizing its extraction.
| Extraction Method | Solvent | Solid:Solvent Ratio (g/mL) | Temperature (°C) | Time | Yield of Piperine | Reference |
| Maceration | Glacial Acetic Acid | 1:12 | Room Temp | 5 min (repeated 6x) | 4.45 - 4.6% | [10] |
| Soxhlet | Ethanol | Not Specified | Boiling point of ethanol | Not Specified | Higher than DCM | [3] |
| UAE | NADES | 1:40 | 45 | 60 min | 39.07 mg/g | [7] |
| Microwave Reflux | Not Specified | 1:10 | Not Specified | 90 min | 2.058% w/w | [11] |
| Stirring | Aqueous Sodium n-butyl benzene (B151609) sulfonate | 1:5 | 30 | 2 hours | 96.82% recovery |
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yield of this compound.
References
- 1. This compound 807372-38-9 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthoxylin | C10H12O4 | CID 66654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. unodc.org [unodc.org]
- 9. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Demethylmacrocin | C44H73NO17 | CID 5280512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Co-elution of Piperlotine Alkaloid Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of piperlotine alkaloid isomers. The following question-and-answer format directly addresses specific problems and offers detailed solutions.
Disclaimer: While this guide focuses on piperlotine alkaloids, the troubleshooting strategies and methodologies are largely based on extensive research and established methods for the separation of piperine (B192125) isomers, which are structurally and chemically similar. These protocols should serve as a strong starting point for optimizing the separation of piperlot-ine alkaloid isomers.
Frequently Asked Questions (FAQs)
Q1: What are piperlotine alkaloids and their common isomers?
Piperlotine alkaloids are a class of compounds found in various Piper species. Due to the presence of conjugated double bonds in their structure, they can exist as several geometric isomers, most commonly cis-trans (E/Z) isomers. These isomers often exhibit different biological activities, making their individual separation and quantification crucial.[1] For instance, piperine, a well-studied related alkaloid, can exist as four geometric isomers: piperine (E,E), isopiperine (B12708832) (Z,E), chavicine (B12765616) (E,Z), and isochavicine (B8271698) (Z,Z).[2] Light can induce rapid isomerization, leading to a mixture of these forms.[1][2]
Q2: What are the primary causes of co-elution of piperlotine alkaloid isomers in HPLC?
Co-elution of these isomers is a common challenge due to their similar physicochemical properties. The primary reasons include:
-
Insufficient Selectivity (α): The stationary phase and mobile phase combination does not provide adequate differential interaction with the isomers.[3][4]
-
Low Column Efficiency (N): Broad peaks can lead to overlap, even with some separation in retention times. This can be caused by a deteriorating column or suboptimal flow rate.
-
Inadequate Retention (k'): If the isomers elute too close to the void volume, there is insufficient time for the column to perform the separation.[5]
Q3: How can I confirm if a single chromatographic peak contains co-eluting isomers?
Suspected co-elution can be investigated using several methods:
-
Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound.[5]
-
Diode Array Detection (DAD): A DAD detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not consistent, it suggests co-elution.[5]
-
Mass Spectrometry (MS): An MS detector can analyze the mass spectra across the peak. While isomers have the same mass, slight differences in fragmentation patterns under specific conditions might be observed. More definitively, if coupled with a high-resolution separation technique, the presence of isomers can be confirmed.
Troubleshooting Guides
Problem 1: Poor resolution between piperlotine alkaloid isomers on a C18 column.
This is the most common issue encountered during the analysis of these compounds. The following steps provide a systematic approach to improving separation.
Solution Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Fine-tune the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can increase retention and improve resolution.[3]
-
Solvent Type: Switching between acetonitrile and methanol (B129727) can alter the selectivity (α) of the separation due to different interactions with the analytes and the stationary phase.[3]
-
pH Adjustment: The addition of an acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of any residual silanol (B1196071) groups on the column and improve peak shape.[6]
-
-
Modify Column and System Parameters:
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect both retention and selectivity. Experimenting with temperatures between 25°C and 40°C is a good starting point.[4]
-
Flow Rate: Reducing the flow rate can increase column efficiency and provide more time for the isomers to interact with the stationary phase, often leading to better resolution.
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase and column parameters is insufficient, the column chemistry may not be suitable for the separation.
-
Chiral Stationary Phases: For geometric isomers that also possess chirality or can interact with a chiral environment, a chiral stationary phase can provide the necessary selectivity for separation.[1][7]
-
Problem 2: Inconsistent retention times for piperlotine alkaloid isomers.
Fluctuating retention times can make peak identification and quantification unreliable.
Troubleshooting Logic:
Caption: Logic for troubleshooting inconsistent retention times.
Detailed Checks:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Insufficient equilibration can cause retention time drift, especially at the beginning of a run.
-
Mobile Phase Preparation: Inaccuracies in mobile phase composition can lead to significant shifts in retention. Ensure accurate measurement of solvents and additives. If preparing the mobile phase online, check the pump's proportioning valves.[3]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in the ambient laboratory temperature can affect retention times.[3]
-
HPLC System Check: Inspect the HPLC system for leaks, as this can cause pressure fluctuations and affect the flow rate. Also, check the pump for worn seals, which can lead to inconsistent flow delivery.[8]
Experimental Protocols
Protocol 1: HPLC Method for Separation of Piperine Isomers
This method has been shown to be effective for the separation of piperine and its geometric isomers and can be adapted for piperlotine alkaloids.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of 0.1% Formic acid in water (Solvent A) and Acetonitrile (Solvent B).[6]
-
Gradient Program:
-
0-5 min: 30-50% B
-
5-8 min: 50% B
-
8-10 min: 50-80% B
-
10-10.2 min: 80-30% B
-
10.2-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.
-
Detection: UV at 340 nm.[9]
-
Injection Volume: 10 µL.
Protocol 2: Sample Preparation from Piper Species
Proper sample preparation is critical to avoid degradation and isomerization.
-
Extraction:
-
Grind the plant material (e.g., fruits of Piper nigrum) to a fine powder.
-
Extract 0.1 g of the powder with 2 mL of 80% ethanol.
-
Sonicate the mixture for 60 minutes in an ultrasonic bath.[6]
-
Centrifuge the suspension at 13,200 x g for 10 minutes at 5°C.[6]
-
Note: All extraction steps should be carried out in the dark or under red light to prevent light-induced isomerization.[2][9]
-
-
Filtration:
-
Filter the supernatant through a 0.2 µm syringe filter prior to HPLC injection.[6]
-
Quantitative Data
The following table summarizes typical retention times and resolution values that can be achieved for piperine and its related compounds using a well-optimized C18 method. These values can serve as a benchmark for method development for piperlotine alkaloids.
| Compound | Typical Retention Time (min) | Resolution (Rs) |
| Dihydropiperine | 3.56 | > 2.0 |
| Piperylin | 4.21 | > 2.0 |
| Piperlonguminine | 4.44 | > 2.0 |
| trans-Piperine | 5.20 | > 2.0 |
| cis-Piperine | 5.47 | > 1.8 |
| trans-Piperettine | 7.08 | > 2.0 |
| cis-Piperettine | 7.30 | > 1.8 |
Data adapted from a study on piperine and its degradation products.[6] The resolution values indicate a good separation between adjacent peaks.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Kinetics of light-induced cis-trans isomerization of four piperines and their levels in ground black peppers as determined by HPLC and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. youtube.com [youtube.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Better Separation of Piper Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Piper alkaloids.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Piper alkaloids, providing systematic solutions to improve separation efficiency.
Issue 1: Poor Resolution or Co-elution of Alkaloid Peaks
Q: My chromatogram shows overlapping or poorly resolved peaks for different Piper alkaloids. How can I improve the separation?
A: Poor resolution is a common challenge, especially in complex extracts from Piper species. Here’s a systematic approach to improving the separation:
-
Mobile Phase Composition Adjustment: The first step is to modify the organic-to-aqueous ratio in your mobile phase.
-
For Reversed-Phase HPLC (RP-HPLC): If peaks are eluting too close together and too early, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This will increase retention times and potentially improve separation. Conversely, if retention times are excessively long, a slight increase in the organic solvent percentage may be beneficial.
-
Gradient Elution: If isocratic elution fails to provide adequate separation, a gradient elution program is highly recommended. Start with a lower percentage of the organic solvent and gradually increase it over the course of the run. This will help to separate both early and late-eluting compounds effectively. A shallow gradient is often effective at resolving closely eluting peaks.[1][2]
-
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.
-
If you are using acetonitrile, try substituting it with methanol (B129727), or vice versa. These solvents exhibit different selectivities for various compounds and can alter the elution order, leading to better resolution.
-
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like alkaloids.[3][4]
-
Most Piper alkaloids are basic. At a low pH (e.g., 2.5-4.5), these alkaloids will be protonated (positively charged). Using an acidic modifier like formic acid or acetic acid in the mobile phase can lead to sharper peaks and better separation on C18 columns.[5][6] A mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.[1]
-
Operating at a pH that is approximately two units away from the pKa of the alkaloids will ensure they are in a single ionic form, preventing peak broadening and splitting.[3]
-
-
Consider a Different Stationary Phase: If mobile phase optimization does not yield the desired resolution, changing the column chemistry may be necessary.
-
While C18 columns are widely used, other stationary phases like C8, phenyl-hexyl, or polar-embedded columns can offer different selectivities for alkaloids.
-
Issue 2: Peak Tailing
Q: The peaks for my Piper alkaloids, especially piperine (B192125), are showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like alkaloids on silica-based columns. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the stationary phase. Here are the primary solutions:
-
Mobile Phase pH Adjustment:
-
Low pH: Lowering the pH of the mobile phase (e.g., to pH 3) using an acid modifier like formic acid, acetic acid, or phosphoric acid protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.[5][7] A mobile phase of acetonitrile and 0.01% orthophosphoric acid (pH 3) has been shown to produce sharp peaks for piperine.[5]
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH > 8) will deprotonate the basic alkaloids, making them neutral and reducing their interaction with the now ionized silanol groups. However, this requires a pH-stable column.
-
-
Use of Mobile Phase Additives (Silanol Blockers):
-
Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the residual silanol groups, leading to more symmetrical peaks. A concentration of 0.1% TEA is a common starting point.
-
-
Employ a Modern, High-Purity, End-Capped Column:
-
Modern HPLC columns are often manufactured with high-purity silica (B1680970) and are extensively end-capped to minimize the number of accessible silanol groups. Using such a column can significantly reduce peak tailing for basic compounds.
-
-
Reduce Sample Overload:
-
Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Issue 3: Fluctuating Retention Times
Q: I am observing inconsistent retention times for my Piper alkaloid standards and samples. What could be the cause?
A: Drifting or fluctuating retention times can compromise the reliability of your analysis. The most common causes are related to the mobile phase, the HPLC system, or the column.
-
Mobile Phase Instability:
-
Inadequate Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before starting a sequence of injections. This can take 10-20 column volumes.
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase manually can help diagnose this issue.[8] Evaporation of the more volatile solvent from the mobile phase reservoir can also alter its composition over time.
-
Buffer Precipitation: If using buffers, ensure they are fully dissolved and that the organic solvent concentration does not cause them to precipitate.
-
-
HPLC System Issues:
-
Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure fluctuations and, consequently, retention time shifts.
-
Pump Performance: Inconsistent flow from the pump is a primary cause of retention time variability. Ensure the pump is properly primed and that there are no air bubbles in the system.
-
-
Column Temperature:
-
Fluctuations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of piperine using RP-HPLC?
A1: A good starting point for piperine analysis on a C18 column is an isocratic mobile phase consisting of acetonitrile and water in a ratio between 60:40 and 70:30 (v/v).[6] To improve peak shape, it is advisable to add a small amount of acid, such as 0.1% formic acid or 0.05% acetic acid, to the aqueous phase.[6] For example, a mobile phase of Acetonitrile:Water:Acetic acid (60:39.5:0.5) has been used successfully.[6]
Q2: Can I use methanol instead of acetonitrile in my mobile phase?
A2: Yes, methanol can be used as the organic modifier. While acetonitrile often provides better resolution and lower backpressure, methanol can offer different selectivity, which might be advantageous for separating specific co-eluting alkaloids. A mobile phase of methanol and water (70:30) has been used for the determination of piperine.
Q3: Is a gradient or isocratic elution better for analyzing Piper extracts?
A3: For analyzing complex extracts from Piper species, which contain multiple alkaloids with a range of polarities, a gradient elution is generally superior.[9] An isocratic method may be sufficient for quantifying a single known compound like piperine in a relatively clean sample. However, a gradient program will provide better separation of a wider range of compounds in a single run.
Q4: My sample is a crude plant extract. What sample preparation steps are necessary before HPLC analysis?
A4: Proper sample preparation is crucial to protect your column and obtain reliable results. A typical procedure involves:
-
Extraction: Extract the powdered plant material with a suitable solvent, such as methanol or ethanol, often using sonication or reflux.[10]
-
Filtration: Centrifuge the extract and then filter the supernatant through a 0.2 µm or 0.45 µm syringe filter to remove particulate matter.[10] This is a critical step to prevent clogging of the HPLC system and column.
Q5: How do I solve the problem of a ghost peak appearing in my chromatogram?
A5: Ghost peaks can originate from several sources, including impurities in the mobile phase, sample carryover from previous injections, or contamination within the HPLC system. To troubleshoot this, inject a blank (mobile phase) to see if the peak is still present. If it is, the source is likely the mobile phase or system contamination. If it only appears after a sample injection, it is likely due to carryover. Cleaning the injector and using a stronger wash solvent can help mitigate carryover.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the HPLC and HPTLC separation of Piper alkaloids.
Table 1: HPLC Mobile Phases for Piper Alkaloid Separation
| Alkaloid(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time(s) (min) |
| Piperine | C18 (250x4.6 mm, 5 µm) | Acetonitrile:Water:Acetic acid (60:39.5:0.5) | 1.0 | 340 | ~5.7 |
| Piperine | C18 | Acetonitrile:0.01% Orthophosphoric acid (60:40, pH 3) | 1.0 | 340 | 4.67 |
| Piperine & Piperlongumine | C18 (250x4.6 mm) | Acetonitrile:Water (50:50) | 1.0 | 325 | Piperlongumine: ~4.5, Piperine: ~6.2 |
| Piperine, Piperlonguminine, Δα,β-dihydropiperlonguminine, Pellitorine, Piperanine | UFLC-MS/MS | Gradient with Acetonitrile and Water (containing formic acid) | - | MS/MS | Varied |
Table 2: HPTLC Mobile Phases for Piper Alkaloid Separation
| Alkaloid(s) | Stationary Phase | Mobile Phase | Detection (nm) | Rf Value(s) |
| Piperine | Silica gel 60 F254 | Toluene:Ethyl acetate (B1210297) (7:3) | 343 | ~0.46 |
| Piperine & Piperlongumine | Silica gel | Toluene:Ethyl acetate (6:4) | 342 (Piperine), 325 (Piperlongumine) | Piperine: 0.51, Piperlongumine: 0.74 |
Experimental Protocols
Protocol 1: Standard Preparation for HPLC Analysis
-
Stock Solution: Accurately weigh 10 mg of piperine standard and dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.[6]
-
Working Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Storage: Store the standard solutions in amber-colored glassware and refrigerate to prevent degradation.
Protocol 2: Sample Preparation from Piper Fruits for HPLC Analysis
-
Grinding: Grind the dried fruits of the Piper species into a fine powder.
-
Extraction: Accurately weigh about 1 g of the powdered sample and place it in a flask. Add 50 mL of methanol.
-
Sonication/Reflux: Sonicate the mixture for 30 minutes or reflux for 1 hour to extract the alkaloids.[6][11]
-
Filtration: Allow the extract to cool, then filter it through Whatman No. 1 filter paper. Make up the volume to 50 mL with methanol in a volumetric flask.
-
Final Filtration: Before injection, filter an aliquot of the extract through a 0.22 µm syringe filter into an HPLC vial.[10]
Visualizations
Caption: Workflow for optimizing mobile phase to improve peak resolution.
Caption: Decision tree for troubleshooting peak tailing in Piper alkaloid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 5. ijper.org [ijper.org]
- 6. florajournal.com [florajournal.com]
- 7. hplc.eu [hplc.eu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Identification and simultaneous quantification of five alkaloids in Piper longum L. by HPLC-ESI-MS(n) and UFLC-ESI-MS/MS and their application to Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
"Minimizing degradation of 4'-Demethoxypiperlotine C during isolation"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the degradation of 4'-Demethoxypiperlotine C during its isolation from natural sources, such as Piper nigrum L.[1][2]
Troubleshooting Guide: Minimizing Degradation
Degradation of this compound during isolation can significantly impact yield and purity. Below are common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compound | High Temperatures: Thermal degradation during extraction or solvent evaporation. | Maintain extraction temperatures below 40°C. Use rotary evaporation under reduced pressure to keep temperatures low during solvent removal. |
| Extreme pH: Use of strong acids or bases can lead to hydrolysis or other chemical rearrangements.[3] | Utilize weakly acidic conditions (e.g., 0.5-1% acetic acid or tartaric acid) for the initial extraction.[4] For basification, use a mild base like sodium bicarbonate or dilute ammonium (B1175870) hydroxide.[3] | |
| Oxidation: Exposure to air and light can promote oxidative degradation. | Perform extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) where possible. Use amber glassware or cover equipment with aluminum foil to protect from light. | |
| Presence of Multiple Degradation Products in Chromatographic Analysis (e.g., HPLC, TLC) | Reactive Solvents or Adsorbents: Certain solvents can react with the alkaloid. Acidic silica (B1680970) gel can cause degradation of sensitive alkaloids.[5] | Use high-purity, distilled solvents. For column chromatography, consider using a neutral adsorbent like aluminum oxide (basic) or a deactivated silica gel.[5] |
| Prolonged Processing Time: Extended exposure to extraction or purification conditions increases the likelihood of degradation. | Streamline the isolation workflow to minimize the time the compound spends in solution or on a chromatography column. | |
| Inconsistent Results Between Batches | Variability in Plant Material: The age, handling, and storage of the plant material can affect the initial quality and stability of the target compound. | Use freshly harvested and properly dried plant material. Store plant material in a cool, dark, and dry place. |
| Inconsistent Extraction Parameters: Minor variations in temperature, pH, or extraction time can lead to different degradation profiles. | Standardize and carefully document all extraction and purification parameters for reproducibility. |
Table 1: Hypothetical Impact of Extraction Conditions on this compound Degradation
The following table summarizes hypothetical quantitative data to illustrate the impact of different experimental parameters on the degradation of this compound.
| Parameter | Condition A | Degradation (%) | Condition B | Degradation (%) |
| Temperature | 25°C | 5% | 60°C | 35% |
| pH (Extraction) | pH 4 (Acetic Acid) | 8% | pH 1 (HCl) | 25% |
| pH (Basification) | pH 8.5 (NaHCO₃) | 7% | pH 12 (NaOH) | 40% |
| Light Exposure | Dark/Amber Glass | 3% | Ambient Light | 15% |
| Chromatography Adsorbent | Neutral Alumina (B75360) | 6% | Acidic Silica Gel | 22% |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for extracting this compound?
A1: For the initial extraction from plant material, a weakly acidic environment (pH 3-5) is recommended to form the salt of the alkaloid, increasing its solubility in the aqueous phase.[4] During liquid-liquid extraction to isolate the free base, a mildly alkaline pH (8-9) is advisable to prevent degradation that can occur under strongly basic conditions.[3]
Q2: Which solvents are best for the extraction and purification of this compound?
A2: For the initial acidic extraction, deionized water with a mild acid is suitable.[4] For the subsequent extraction of the free base, moderately polar organic solvents like dichloromethane (B109758) or ethyl acetate (B1210297) are commonly used.[6] During chromatographic purification, a solvent system should be chosen based on the polarity of the compound and the selected stationary phase, with care taken to use high-purity solvents.
Q3: How can I prevent oxidation of this compound during isolation?
A3: To minimize oxidation, it is recommended to work in a low-light environment and use amber-colored glassware. Purging solvents with an inert gas like nitrogen or argon before use can also help. The addition of antioxidants, such as ascorbic acid, to the initial extraction solvent may offer some protection, though compatibility should be verified.
Q4: Is it better to use silica gel or alumina for the chromatographic purification of this compound?
A4: While silica gel is a common adsorbent, its acidic nature can sometimes lead to the degradation of alkaloids.[5] For sensitive alkaloids, using neutral or basic aluminum oxide can be a better alternative.[5] If silica gel is used, it can be deactivated by washing with a buffer or using a mobile phase containing a small amount of a basic modifier like triethylamine.
Q5: Can I store the crude extract before proceeding with purification?
A5: It is best to proceed with purification as quickly as possible to minimize degradation. If storage is necessary, the crude extract should be thoroughly dried, protected from light, and stored at low temperatures (e.g., -20°C) under an inert atmosphere.
Detailed Experimental Protocol: Recommended Isolation Procedure
This protocol outlines a method for the isolation of this compound designed to minimize degradation.
1. Plant Material Preparation:
- Start with dried, finely powdered plant material (e.g., Piper nigrum).
- Defat the powder by macerating with a non-polar solvent like n-hexane for 24 hours to remove lipids and other non-polar compounds.[3] Filter and air-dry the marc.
2. Acidic Extraction:
- Macerate the defatted plant material in a 1% aqueous solution of acetic acid (pH ~3-4) for 48 hours at room temperature with occasional stirring.
- Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue to ensure complete recovery.
- Combine the acidic extracts.
3. Liquid-Liquid Extraction (Acid-Base Partitioning):
- Wash the combined acidic extract with dichloromethane to remove any remaining non-polar impurities.
- Adjust the pH of the aqueous extract to 8.5-9 with a saturated solution of sodium bicarbonate. Monitor the pH carefully to avoid strongly alkaline conditions.
- Extract the now basified aqueous solution multiple times with dichloromethane or ethyl acetate. The free alkaloid base will move into the organic layer.[6]
- Combine the organic extracts.
4. Drying and Concentration:
- Dry the combined organic extract over anhydrous sodium sulfate.
- Filter and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
5. Chromatographic Purification:
- Prepare a column with neutral aluminum oxide.
- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
- Apply the sample to the column and elute with a gradient of a suitable solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol) of increasing polarity.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., Dragendorff's reagent).
- Combine the fractions containing the pure this compound.
6. Final Concentration and Storage:
- Evaporate the solvent from the pure fractions under reduced pressure at low temperature.
- Store the purified this compound as a dry solid at -20°C, protected from light and moisture.
Visualizations
Caption: Recommended workflow for the isolation of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 4'-Demethoxypiperlotine C and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4'-Demethoxypiperlotine C and other piperamide (B1618075) compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: Why is ion suppression a common problem for piperamides like this compound?
A2: Ion suppression is a frequent challenge in LC-MS, particularly when using electrospray ionization (ESI).[4] For compounds like this compound, which are often extracted from complex biological or botanical matrices, co-eluting endogenous materials such as phospholipids (B1166683) can compete for ionization, reducing the analyte's signal.[5] The chemical properties of piperamides and the complexity of the sample matrix can both contribute to the extent of ion suppression observed.
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Several methods can be used to assess matrix effects. A common qualitative method is the post-column infusion experiment.[2][6] In this technique, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column and before the MS detector. A blank sample extract is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively.[7] A quantitative assessment can be made by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration.[8][9]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration.[10] The use of a stable-isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[6] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte peak area to the IS peak area.[11] If a SIL-IS is not available, a structural analog can be used, but its ability to compensate for matrix effects must be carefully validated.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound due to matrix effects.
| Problem | Possible Cause | Troubleshooting & Optimization Solutions |
| Poor Signal Intensity / High Limit of Quantification (LOQ) | Significant ion suppression from co-eluting matrix components.[13] | 1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][5] 2. Chromatographic Separation: Modify the LC gradient, column chemistry, or mobile phase to separate the analyte from the suppression zone.[2] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4][6] 4. Change Ionization Source/Mode: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression.[4] |
| Inconsistent and Irreproducible Results for QC Samples | Sample-to-sample variability in matrix composition leading to different degrees of ion suppression.[11] | 1. Implement Robust Sample Preparation: A thorough and consistent sample cleanup method is crucial to minimize variability in matrix effects.[14] 2. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[11] 3. Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[1][11] |
| Peak Shape Issues (Tailing, Broadening, or Splitting) | Interaction of the analyte with matrix components or the analytical column, which can be exacerbated by matrix effects.[13] | 1. Improve Sample Cleanup: Remove matrix components that may interact with the analyte or the column. 2. Optimize Mobile Phase: Adjust the pH or add modifiers to the mobile phase to improve peak shape. 3. Consider Metal-Free Columns: For compounds prone to chelation, metal-free columns can sometimes improve peak shape and reduce signal suppression.[15] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in methanol).
-
Set up the LC-MS system. The standard solution is delivered via a syringe pump and mixed with the LC eluent through a T-connector placed between the analytical column and the mass spectrometer's ion source.
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for the analyte is observed, inject a blank matrix extract (a sample prepared using the same procedure as the study samples but without the analyte).
-
Monitor the analyte's signal throughout the chromatographic run. A decrease in the baseline indicates ion suppression, while an increase indicates ion enhancement.[7]
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Set A: Spike a known amount of this compound into a blank, extracted sample matrix (post-extraction spike).
-
Prepare Set B: Prepare a neat solution of this compound in the reconstitution solvent at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) x 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[16]
Visualizing the Workflow
Experimental Workflow for Assessing and Mitigating Matrix Effects
Caption: Workflow for assessing and mitigating matrix effects.
Logical Relationship of Matrix Effect Components
Caption: Components contributing to matrix effects in LC-MS.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 13. zefsci.com [zefsci.com]
- 14. selectscience.net [selectscience.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of 4'-Demethoxypiperlotine C
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for scaling up the purification of 4'-Demethoxypiperlotine C. As this specific compound is a piperine-type alkaloid, the methodologies are based on established principles for purifying alkaloids from Piper species.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound significantly lower after scaling up my chromatography?
A1: A drop in yield during scale-up is a common issue.[2] Several factors could be responsible:
-
Compound Instability: The target compound may be degrading on the stationary phase (e.g., silica (B1680970) gel) over the longer residence time of a larger column.[3][4] Test the compound's stability on a TLC plate by spotting it and leaving it for several hours before developing.[3] If instability is confirmed, consider using a deactivated stationary phase like neutral alumina (B75360) or switching to a faster, high-performance method.
-
Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. This can happen if the mobile phase is not polar enough.
-
Dilution Effects: On a larger column, the compound may elute in a much larger volume, making it difficult to detect in fractions if concentrations are low.[3] Try concentrating a few fractions where you expect the compound to be and re-analyzing them.
-
Inefficient Extraction: The initial extraction from the crude material might be the limiting factor. Ensure the extraction protocol is robust and scalable.
Q2: My chromatographic peaks are broad and overlapping at the preparative scale. How can I improve resolution?
A2: Poor resolution is often caused by column overloading or non-optimal mobile phase conditions.[4]
-
Reduce Sample Load: A common rule of thumb is to load the column with a sample mass that is 1-5% of the stationary phase mass.[4] Exceeding this capacity leads to peak broadening and poor separation.
-
Optimize Mobile Phase: The selectivity between your target compound and impurities is critical.[5] Re-screen different solvent systems at an analytical scale to find one that provides the best separation (highest ΔRf or ΔCV).
-
Improve Column Packing: A poorly packed preparative column will have channeling, leading to terrible peak shape. Ensure the column is packed uniformly without any voids.[4]
-
Sample Dissolution: Dissolve the crude sample in a minimal amount of the initial mobile phase or a weak solvent.[6] Dissolving it in a strong solvent will cause the sample to spread into a wide band at the top of the column, ruining the separation from the start.
Q3: The backpressure in my preparative HPLC system is extremely high after scaling up. What's the cause?
A3: High backpressure can damage your column and pump. The primary causes are:
-
Increased Flow Rate: Flow rate must be scaled geometrically with the column's cross-sectional area. A higher-than-optimal flow rate will increase pressure.[7]
-
Particulates: Crude extracts may contain fine particulates that clog the column inlet frit. Always filter your sample through a 0.45 µm filter before injection.
-
Compound Precipitation: The compound may be precipitating on the column, especially if you inject a highly concentrated sample in a solvent where it has low solubility in the mobile phase.[4]
-
Viscous Solvents: Some mobile phases are inherently more viscous, which can increase backpressure, especially at higher flow rates.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | 1. Compound degraded on the stationary phase.[3] | Test compound stability on a 2D TLC plate.[3] If unstable, use a less acidic stationary phase (e.g., alumina) or a different technique. |
| 2. Mobile phase is not strong enough to elute the compound. | Gradually increase the polarity of the mobile phase or use a steeper gradient. | |
| 3. Compound precipitated on the column.[4] | Reduce the sample concentration or load a smaller volume. Ensure the sample is fully dissolved in the injection solvent. | |
| Poor Peak Resolution | 1. Column overloading.[4] | Reduce the sample load to 1-5% of the stationary phase weight.[4] |
| 2. Incorrect mobile phase composition.[4] | Perform method development on an analytical scale to find a solvent system with better selectivity.[5] | |
| 3. Poorly packed column or column degradation. | Repack the column, ensuring a uniform bed. If using a pre-packed column, check its efficiency with a standard and replace if necessary.[4] | |
| High Backpressure | 1. Clogged column inlet frit. | Filter the sample before injection. Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates. |
| 2. Flow rate is too high for the scaled-up column. | Recalculate the appropriate flow rate based on the column dimensions.[7] | |
| 3. Mobile phase viscosity is too high. | Consider using less viscous solvents (e.g., acetonitrile (B52724) instead of methanol) or operating at a slightly elevated temperature (e.g., 30-40°C) to reduce viscosity. | |
| Compound Elutes Too Early | 1. Sample was dissolved in a solvent that is too strong.[8] | Dissolve the sample in the weakest possible solvent, ideally the initial mobile phase.[6] |
| 2. Incorrect mobile phase was used.[3] | Double-check that the solvent lines are in the correct bottles and that the mobile phase was prepared correctly.[8] |
Data Presentation & Scale-Up Calculations
Table 1: Suggested Solvent Systems for Flash Chromatography of Piper Alkaloids
This table provides starting points for method development, based on successful separations of similar compounds like piperine.[9] The ideal system should place this compound at an Rf of ~0.3 on TLC.[3]
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) | Notes |
| Silica Gel | n-Hexane | Ethyl Acetate | 9:1 → 1:1 (Gradient) | A standard system for compounds of medium polarity. |
| Silica Gel | Dichloromethane (B109758) | Methanol | 99:1 → 95:5 (Gradient) | Good for resolving closely related alkaloids. |
| Neutral Alumina | Toluene | Acetone | 9:1 → 7:3 (Gradient) | Use if the compound shows instability on silica gel. |
Table 2: HPLC Scale-Up Conversion Factors
To maintain separation quality when moving from an analytical to a preparative column of the same length and particle size, use the following scaling formulas.[7][10]
| Parameter | Formula | Example: 4.6 mm ID → 19 mm ID Column |
| Scale-Up Factor (SF) | SF = (Dprep² / Danalyt²) | SF = (19² / 4.6²) = 17.1 |
| Preparative Flow Rate (Fprep) | Fprep = Fanalyt × SF | If Fanalyt = 1.0 mL/min, then Fprep = 1.0 × 17.1 = 17.1 mL/min |
| Preparative Injection Vol. (Vprep) | Vprep = Vanalyt × SF | If Vanalyt = 20 µL, then Vprep = 20 × 17.1 = 342 µL |
| Mass Load (Mprep) | Mprep = Manalyt × SF | If Manalyt = 1 mg, then Mprep = 1 × 17.1 = 17.1 mg |
D = Column Inner Diameter (mm). Subscripts 'analyt' and 'prep' refer to the analytical and preparative columns, respectively.
Experimental Protocols
Protocol 1: Crude Alkaloid Extraction
This protocol provides a general method for extracting piperine-type alkaloids from dried plant material.
-
Maceration: Combine 1 kg of powdered, dried plant material (e.g., Piper species fruit or leaves) with 5 L of 95% ethanol (B145695) in a large vessel.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through cheesecloth to remove the bulk plant material, then pass the filtrate through a finer filter paper to remove small particulates.
-
Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C until a thick, tar-like crude extract is obtained.
-
Acid-Base Partitioning (Optional Cleanup):
-
Dissolve the crude extract in 1 L of 5% aqueous hydrochloric acid.
-
Wash the acidic solution twice with 500 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to ~10 with 2M sodium hydroxide. The alkaloids will precipitate.
-
Extract the basic aqueous solution three times with 500 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched alkaloid fraction.
-
Protocol 2: Scale-Up Flash Chromatography
-
Method Development: Using TLC, identify a solvent system that provides good separation of the target compound (Rf ≈ 0.3).
-
Column Selection: Choose a column size appropriate for the amount of crude material. For 10 g of crude extract, a column with ~200-300 g of silica gel is a reasonable starting point.
-
Packing the Column: Wet-pack the column with the initial, non-polar mobile phase solvent to ensure a homogenous, bubble-free stationary phase bed.
-
Sample Loading:
-
Dissolve the 10 g crude alkaloid fraction in a minimal volume of dichloromethane or the mobile phase.
-
Alternatively, perform "dry loading": dissolve the extract in a solvent, add 20-30 g of silica gel, and evaporate the solvent completely. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution: Begin elution with the non-polar solvent. Gradually increase the polarity by adding more of the polar solvent (step or linear gradient).
-
Fraction Collection: Collect fractions based on volume (e.g., 50-100 mL per fraction).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound. Pool the pure fractions and evaporate the solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. waters.com [waters.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"Improving the resolution of 4'-Demethoxypiperlotine C in complex mixtures"
Welcome to the technical support center for the analysis of 4'-Demethoxypiperlotine C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution challenging?
A1: this compound is an alkaloid that can be isolated from herbs such as Piper nigrum L.[1] The primary challenge in achieving high-resolution separation of this compound lies in its structural similarity to other alkaloids and compounds present in complex botanical extracts. These complex matrices can lead to co-elution, peak tailing, and poor peak shape during chromatographic analysis.
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the separation and quantification of alkaloids like this compound from complex mixtures.[2][3] These methods offer high resolution and sensitivity. For identification, coupling these techniques with Mass Spectrometry (LC-MS) is highly recommended.[4][5]
Q3: What are the critical parameters to optimize for improving the resolution in an HPLC method?
A3: The critical parameters to optimize include:
-
Mobile Phase Composition: The type of organic solvent, aqueous phase pH, and additives can significantly impact selectivity and resolution.
-
Stationary Phase (Column): The choice of column chemistry (e.g., C18, C8, Phenyl-Hexyl) and particle size is crucial.
-
Gradient Elution Program: The slope and duration of the gradient can separate closely eluting compounds.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
-
Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Overlap | Inadequate mobile phase strength or selectivity. | - Modify the organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa).- Adjust the pH of the aqueous phase to alter the ionization state of the analyte and interfering compounds.- Introduce a different organic modifier (e.g., isopropanol) at a low percentage. |
| Inappropriate column chemistry. | - If using a C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column. | |
| Gradient slope is too steep. | - Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient for a 20% to 80% organic phase change). | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - Add a competing base (e.g., 0.1% triethylamine) or an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to mask active silanol (B1196071) groups on the column.[6] |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | - Flush the column with a strong solvent or replace the column if it has reached the end of its lifetime. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal detection wavelength. | - Determine the UV maximum absorbance of this compound using a diode array detector (DAD) and set the detector to that wavelength. |
| Sample degradation. | - Ensure proper sample storage and handle samples to minimize exposure to light and extreme temperatures. | |
| Inefficient ionization (for LC-MS). | - Optimize the MS source parameters, including gas flows, temperatures, and voltages. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each run and ensure accurate measurement of all components. |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature. | |
| Air bubbles in the system. | - Degas the mobile phase before use. |
Experimental Protocols
General HPLC-UV Method for Screening
This protocol provides a starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 320 nm
Optimized High-Resolution UPLC-MS Method
This protocol is designed for improved resolution and sensitive detection.
-
Column: UPLC C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-12 min: 10% to 70% B
-
12-14 min: 70% to 95% B
-
14-15 min: 95% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode
-
Scan Range: m/z 100-1000
Data Summary Tables
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 (Screening HPLC) | Method 2 (High-Resolution UPLC) |
| Column Type | C18, 5 µm | C18, 1.8 µm |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 100 mm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 35 min | 18 min |
| Typical Peak Width | 0.3 - 0.5 min | 0.05 - 0.1 min |
| Theoretical Plates | ~10,000 | ~25,000 |
Table 2: Impact of Mobile Phase Modifier on Peak Shape
| Mobile Phase Modifier | Peak Asymmetry (Tailing Factor) |
| None | 1.8 |
| 0.1% Formic Acid | 1.2 |
| 0.1% Trifluoroacetic Acid | 1.1 |
| 0.1% Triethylamine | 1.3 |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for improving peak resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. | Semantic Scholar [semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Efficient Extraction of Minor Piper Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solvent selection for the efficient extraction of minor piper alkaloids from Piper species. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and quantitative data to optimize your extraction strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a solvent for minor piper alkaloid extraction?
A1: The selection of an appropriate solvent is critical for maximizing the yield and purity of minor piper alkaloids. Key factors include:
-
Polarity: Piper alkaloids are generally weakly polar compounds[1]. Solvents with matching polarity, such as ethanol (B145695), methanol (B129727), and dichloromethane, are often effective. Piperine (B192125), the major alkaloid, has low solubility in water but is more soluble in organic solvents like ethanol, chloroform (B151607), and ether[2][3].
-
Selectivity: The solvent should ideally dissolve the target minor alkaloids while leaving behind undesirable compounds like fats, waxes, and resins. A preliminary defatting step with a non-polar solvent like petroleum ether or hexane (B92381) is common practice to remove oils and waxes before extracting the alkaloids with a more polar solvent[4][5].
-
Boiling Point: A lower boiling point facilitates easier removal of the solvent from the extract post-extraction, which is crucial for preventing degradation of thermolabile compounds[6].
-
Safety and Environmental Impact: Toxicity, flammability, and environmental disposal requirements are important practical considerations. Green solvents and modern extraction techniques are gaining prominence to mitigate these issues[1][6].
-
Cost: The cost of the solvent can be a significant factor, especially for large-scale extractions.
Q2: Which solvents are most commonly used for piper alkaloid extraction?
A2: Ethanol is one of the most frequently used solvents due to its effectiveness, safety profile, and accessibility.[2][7][8] Other common solvents include:
-
Dichloromethane (DCM): Effective but raises safety concerns.[2][9]
-
Chloroform: Considered one of the best solvents for piperine, but it is a known carcinogen.[2]
-
Ethyl Acetate: A moderately polar solvent used in both maceration and soxhlet extraction.[10]
-
Glacial Acetic Acid: Has been shown to be effective in isolating piperine with high yield and purity.[11][12][13]
-
Methanol: Another polar solvent that shows good results.[3][9]
Q3: How does the choice of extraction method influence solvent selection?
A3: The extraction method and solvent choice are interdependent.
-
Soxhlet Extraction: This continuous extraction method is exhaustive but requires thermally stable solvents as it involves prolonged heating. This can risk degrading heat-sensitive minor alkaloids.[6]
-
Maceration: A simple soaking technique performed at room temperature. It is suitable for thermolabile compounds, and a wide range of solvents can be used.[14]
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques enhance extraction efficiency, often requiring less solvent and shorter extraction times.[6][15] They can be used with various solvents, but optimization of parameters like temperature and time is crucial to prevent degradation.[6][15]
-
Supercritical Fluid Extraction (SFE): This method primarily uses supercritical CO2, which is non-toxic and non-flammable. The polarity of CO2 can be modified by adding co-solvents like methanol or ethanol, making it highly tunable for selectively extracting specific compounds.[16][17]
Q4: Are there greener alternatives to traditional organic solvents?
A4: Yes, research into green extraction methods is growing. Natural Deep Eutectic Solvents (NADES) have been successfully used for piperine extraction, offering an eco-friendly alternative to volatile organic solvents.[1] Supercritical CO2 is another green option.[16] Additionally, aqueous solutions of surfactants and hydrotropes have been investigated for piperine extraction, which can increase yield and purity compared to some organic solvents.[18][19]
Troubleshooting Guide
Q: My extraction yield is very low. What could be the problem?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incorrect Solvent Choice: The polarity of your solvent may not be optimal for the target minor alkaloids. Piperine, for example, is only slightly soluble in water (40 mg/L) but much more soluble in ethanol (1 g/15 mL) and chloroform (1 g/1.7 mL).[2] Review the polarity of your target compounds and select a more appropriate solvent.
-
Insufficient Extraction Time: The extraction process may not have reached equilibrium. For maceration, this can take many hours or even days.[14][15] For methods like UAE or MAE, while faster, the optimal time should be determined experimentally.[15]
-
Poor Sample Preparation: The plant material must be finely ground to increase the surface area available for solvent penetration. Particle size is a critical parameter.
-
Degradation of Alkaloids: If using a heat-based method like Soxhlet, thermolabile minor alkaloids may be degrading.[6] Consider switching to a non-heating method like maceration or optimizing the temperature in MAE or SFE.
-
Plant Material Quality: The concentration of alkaloids can vary significantly between different Piper species, and even within the same species due to geographical and climatic conditions.[20]
Q: The purity of my final crystalline product is low. How can I improve it?
A: Purity issues often arise from co-extraction of other plant constituents.
-
Implement a Defatting Step: Use a non-polar solvent like petroleum ether or hexane to pre-extract lipids, waxes, and other non-polar compounds before proceeding with the main alkaloid extraction.[4][5]
-
Use a More Selective Solvent: Some solvents are less selective and will dissolve a wide range of compounds.[9] For instance, piperine purity from aqueous SDS solutions was found to be around 92%, much higher than with methanol (28%) or chloroform (35%).[9]
-
Optimize Crystallization/Purification:
-
Alkali Wash: After extraction, treating the concentrated extract with an alcoholic potassium hydroxide (B78521) (KOH) solution can help precipitate acidic resins and other impurities, which can then be filtered off.[4][7]
-
Recrystallization: The final step is crucial for purity. Dissolve the crude extract in a minimum amount of a hot solvent (e.g., acetone/n-hexane mixture) and allow it to cool slowly to form pure crystals.[21] Washing the final crystals with a cold solvent like ether can remove residual impurities.[21]
-
Q: My extract is a dark, viscous oil, and I can't get any crystals to form. What should I do?
A: This is a common issue, often caused by a high concentration of resinous impurities.
-
Ensure Resins are Removed: The addition of alcoholic KOH to the concentrated extract is specifically designed to precipitate these acidic resins.[7] Ensure this step was performed correctly.
-
Proper Solvent for Crystallization: After evaporating the extraction solvent to get the oily residue, you need to add a different, cold solvent in which piperine has lower solubility to induce precipitation. Cold ether is often used for this purpose.[21]
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch. Chilling the solution in an ice bath is also a standard procedure to promote precipitation.[21]
Quantitative Data Summary
Table 1: Solubility of Piperine in Various Solvents
| Solvent | Temperature | Solubility (Mole Fraction) |
| Transcutol® | 318.2 K | 9.17 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 318.2 K | 7.88 x 10⁻² |
| 2-Butanol | 318.2 K | 2.25 x 10⁻² |
| 1-Butanol | 318.2 K | 2.20 x 10⁻² |
| Isopropyl Alcohol (IPA) | 318.2 K | 1.82 x 10⁻² |
| Ethyl Acetate (EA) | 318.2 K | 1.54 x 10⁻² |
| Ethanol | 318.2 K | 1.34 x 10⁻² |
| Methanol | 318.2 K | 7.91 x 10⁻³ |
| Ethylene Glycol (EG) | 318.2 K | 6.70 x 10⁻³ |
| Water | 318.2 K | 1.52 x 10⁻⁵ |
Data sourced from a study on piperine solubility at various temperatures.[3]
Table 2: Piperine and Total Alkaloid Content in Different Piper Species
| Piper Species | Piperine Content | Total Alkaloid Content |
| Piper longum | 268.50 µg/mL | 1.478 mg/g |
| Piper nigrum | 235.05 µg/mL | 0.601 mg/g |
| Piper cubeba | 8.56 µg/mL | 0.316 mg/g |
Data represents a single study and can vary based on plant origin and processing.[20][22]
Table 3: Comparison of Extraction Methods for Piperine from Green Pepper
| Extraction Method | Yield of Oleoresin | Piperine Content in Oleoresin | Extraction Time |
| Ultrasound-Microwave Assisted (UMAE) | 12.14% | 28.32% | 18 min |
| Ultrasound Assisted (UAE) | 11.40% | 19.25% | 90 min |
| Microwave Assisted (MAE) | 10.22% | 19.81% | 18 min |
| Maceration | 10.22% | 25.66% | 600 min |
This data highlights how modern methods can significantly reduce extraction time while achieving high yields.[15]
Experimental Protocols
Protocol 1: General Solvent Extraction and Isolation of Piperine
This protocol is a synthesized method based on common laboratory practices for extracting and isolating piperine, which can be adapted for other minor alkaloids.
-
Preparation of Plant Material:
-
Take 100g of dried, powdered black pepper seeds.[7]
-
-
Soxhlet Extraction (or Maceration):
-
Concentration:
-
Purification (Alkali Wash):
-
Crystallization:
-
Isolation and Washing:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ether or ethanol to remove any remaining soluble impurities.[21]
-
-
Drying and Purity Check:
-
Dry the crystals completely. Determine the yield and check the purity using Thin Layer Chromatography (TLC) against a standard and by measuring the melting point (literature value for piperine is ~130°C).[7]
-
Protocol 2: Glacial Acetic Acid Extraction Method
This rapid method has been reported to provide high yield and purity.[11][13]
-
Extraction:
-
Macerate 10g of powdered black pepper with 50 mL of glacial acetic acid for 12 hours.[13]
-
-
Filtration:
-
Filter the acetic acid extract using gravity filtration.[13]
-
-
Liquid-Liquid Partitioning:
-
Dilute the filtrate with 50 mL of distilled water.
-
Transfer the diluted solution to a separating funnel and extract three times with 50 mL portions of chloroform.[13]
-
-
Washing:
-
Combine the chloroform extracts and wash thoroughly with a 10% sodium bicarbonate solution to neutralize excess acetic acid, followed by 4-5 washes with distilled water.[13]
-
-
Crystallization:
-
Evaporate the chloroform to yield the crude piperine.
-
Recrystallize the crude product from a suitable solvent like an acetone-hexane mixture to obtain pure crystals.[21]
-
Mandatory Visualization
Below are diagrams illustrating key workflows and decision processes in the extraction of piper alkaloids.
Caption: General workflow for the extraction and isolation of piper alkaloids.
Caption: Decision-making flowchart for selecting an appropriate extraction solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. kefri.org [kefri.org]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NEW METHOD DEVELOPMENT FOR EXTRACTION AND ISOLATION OF PIPERINE FROM BLACK PEPPER | Semantic Scholar [semanticscholar.org]
- 13. mitrask.com [mitrask.com]
- 14. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of extraction technique on chemical compositions and antioxidant activities of freeze-dried green pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supercritical Fluid Extraction of Pyrrolidine Alkaloid from Leaves of Piper amalago L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US6365601B1 - Process for extraction of piperine from piper species - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. Variations in the Piperine content in three varieties of Pepper and mapping its anti-inflammatory potential by molecular docking [nrfhh.com]
Technical Support Center: Crystallization of 4'-Demethoxypiperlotine C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4'-Demethoxypiperlotine C. The information is structured to address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: As an alkaloid, this compound is expected to be poorly soluble in water but soluble in organic solvents such as ethanol, acetone (B3395972), chloroform, and diethyl ether.[1][2] Its salt form, created by reacting the alkaloid with an acid, is generally more soluble in water and alcohol and less soluble in other organic solvents.[1][2] The pH of the solution significantly influences the solubility of alkaloids; they are typically more soluble in organic solvents in alkaline conditions and more water-soluble in acidic conditions.[3]
Q2: Which solvents are recommended for the crystallization of this compound?
A2: Based on data for the structurally similar alkaloid piperine (B192125), promising solvents for crystallization include ethanol, acetone, and mixtures such as acetone/hexane (B92381).[4][5] A good starting point is to identify a solvent in which this compound is moderately soluble, or a binary solvent system where it is soluble in one and less soluble in the other.[6] For instance, piperine can be recrystallized from a hot 3:2 acetone:hexane solution.[4]
Q3: What are the most common crystallization techniques for alkaloids like this compound?
A3: Common and effective techniques include slow evaporation, slow cooling, and vapor diffusion.[7][8]
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[7][9]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the compound to crystallize as its solubility decreases.[7][9]
-
Vapor Diffusion: A solution of the compound is placed in a closed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7][10] This method is particularly useful for small quantities of the compound.[10]
Q4: How can I improve the purity of my this compound crystals?
A4: Purity can be enhanced through repeated crystallization.[11] The process of dissolving the crystals and allowing them to reform helps to exclude impurities from the crystal lattice.[12] Additionally, ensuring that the initial material is as pure as possible before the first crystallization attempt is crucial.[12] Techniques like column chromatography can be used for initial purification.[12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals are forming. | The solution is not supersaturated. | - Increase Concentration: Slowly evaporate some of the solvent to increase the compound's concentration. - Add an Anti-solvent: If using a binary solvent system, slowly add more of the solvent in which the compound is less soluble. - Induce Nucleation: Scratch the inside of the glass container with a glass rod just below the solution's surface. Add a seed crystal of this compound if available. |
| An oil has formed instead of crystals. | The compound is coming out of solution above its melting point, or the solution is supersaturated too quickly. | - Re-dissolve and Cool Slowly: Gently heat the solution to redissolve the oil, then allow it to cool at a much slower rate. - Use a Different Solvent: The chosen solvent may not be ideal. Experiment with other solvents or solvent mixtures. - Lower the Starting Concentration: Start with a more dilute solution to slow down the precipitation process. |
| The crystals are very small or needle-like. | Nucleation rate is too high, leading to the rapid formation of many small crystals. | - Slow Down Crystallization: Decrease the rate of cooling or evaporation. For vapor diffusion, use a less volatile anti-solvent. - Reduce Supersaturation: Use a slightly lower initial concentration of the compound. - Use a Seeding Crystal: Introduce a single, well-formed crystal into a slightly supersaturated solution to encourage the growth of larger crystals. |
| The crystal yield is low. | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. | - Recover from Mother Liquor: Concentrate the remaining solution to see if more crystals can be obtained. - Optimize Solvent Volume: In the next attempt, use a smaller volume of solvent to prepare the initial saturated solution. |
| The crystals are discolored. | Impurities are being incorporated into the crystal lattice. | - Purify the Starting Material: Use a technique like column chromatography to purify the this compound before crystallization. - Recrystallize: Dissolve the discolored crystals in a fresh solvent and recrystallize. This process can be repeated until the desired purity and color are achieved. |
Quantitative Data
Table 1: Solubility of Piperine in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | 0.04 | 18 |
| Ethanol | ~66.7 | Not Specified |
| Chloroform | ~588 | Not Specified |
| Diethyl Ether | Not Specified | Soluble |
| DMSO | ~10 | Not Specified |
| Dimethylformamide | ~10 | Not Specified |
Note: Data compiled from multiple sources.[13][14][15]
Table 2: Mole Fraction Solubility of Piperine in Different Solvents at 318.2 K (45.05 °C)
| Solvent | Mole Fraction (x 10⁻²) |
| Transcutol® | 9.17 |
| Polyethylene glycol-400 | 7.88 |
| 2-Butanol | 2.25 |
| 1-Butanol | 2.20 |
| Isopropyl alcohol | 1.82 |
| Ethyl acetate | 1.54 |
| Propylene glycol | 1.47 |
| Ethanol | 1.34 |
| Methanol | 0.791 |
| Ethylene glycol | 0.670 |
| Water | 0.00152 |
Source:[16]
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., acetone or ethanol). Add the solvent gradually until the compound is fully dissolved.
-
Insulation and Cooling: Cover the flask to prevent rapid evaporation and place it in an insulated container (e.g., a Dewar flask with warm water) to allow for slow cooling to room temperature.[7]
-
Crystal Formation: As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Slow Evaporation Crystallization
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., ethyl acetate) at room temperature to create a nearly saturated solution.
-
Evaporation Setup: Transfer the solution to a clean vial or beaker and cover it with a piece of parafilm. Poke a few small holes in the parafilm to allow for slow evaporation.[6]
-
Crystal Growth: Place the vial in an undisturbed location. As the solvent evaporates over several days, the concentration of the compound will increase, leading to crystal growth.[7]
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a pipette or by decanting the remaining solvent.
-
Drying: Gently wash the crystals with a small amount of a solvent in which this compound is poorly soluble (e.g., hexane) and allow them to air dry or dry under a gentle stream of inert gas.
Protocol 3: Vapor Diffusion Crystallization
-
Inner Vial Preparation: Dissolve the this compound in a small amount of a "good" solvent (e.g., dichloromethane (B109758) or THF) in a small, open vial.
-
Outer Vial Setup: Place this inner vial inside a larger, sealable container (e.g., a jar or a larger vial). Add a layer of a volatile "anti-solvent" (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[7][10]
-
Diffusion: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.[10]
-
Crystallization: As the anti-solvent mixes with the good solvent, the solubility of this compound will decrease, causing it to crystallize.
-
Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.
-
Drying: Dry the crystals to remove any remaining solvent.
Visualizations
References
- 1. Alkaloids [m.chemicalbook.com]
- 2. Alkaloid - Wikipedia [en.wikipedia.org]
- 3. redheadedherbalist.com [redheadedherbalist.com]
- 4. rubingroup.org [rubingroup.org]
- 5. CN104311530A - Method for extracting high-purity piperine with low pollution - Google Patents [patents.google.com]
- 6. Slow Evaporation Method [people.chem.umass.edu]
- 7. Growing Crystals [web.mit.edu]
- 8. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 12. Alkaloid Purification - Lifeasible [lifeasible.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Piperine - Wikipedia [en.wikipedia.org]
- 15. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioactivity Analysis: 4'-Demethoxypiperlotine C vs. Piperine
This guide will proceed by summarizing the well-documented bioactivities of piperine (B192125), providing detailed experimental methodologies for key assays, and visualizing relevant signaling pathways. This information can serve as a benchmark for future comparative studies, should data on 4'-Demethoxypiperlotine C become available.
Piperine: A Multifaceted Bioactive Compound
Piperine is renowned for a wide array of pharmacological effects, including antimicrobial, immunomodulatory, antioxidant, and antitumor activities.[1][2][3] It is also a well-known bio-enhancer, capable of increasing the bioavailability of other drugs.[1][2]
Key Bioactivities of Piperine
| Bioactivity | Description | Key Experimental Findings |
| Antimicrobial | Exhibits activity against various microorganisms. | Effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[4] |
| Immunomodulatory | Modulates the immune response. | Can inhibit IgM antibody secretion and reduce the expression of CD86.[1] In combination with GABA, it can mediate p38 and JNK MAPK activation, leading to increased IL-10 and NF-κB expression.[1] |
| Antioxidant | Protects against oxidative stress. | Demonstrated improved serum SOD activities and reduced MDA and C-reactive protein concentrations in clinical trials.[1] |
| Antitumor | Inhibits the growth of cancer cells. | Inactivates STAT3/NF-κB, leading to the suppression of the Bcl-2 signaling pathway in human cervical cancer.[1] Inhibits cell viability and induces apoptosis in human ovarian cancer cells via the JNK/p38 MAPK-mediated intrinsic apoptotic pathway.[1] |
| Anti-inflammatory | Reduces inflammation. | Inhibits LPS-induced production of TNF-α, IL-6, IL-1β, and prostaglandin (B15479496) E2 (PGE-2) in microglial cells.[1] |
| Hepatoprotective | Protects the liver from damage. | Pretreatment with piperine prevents increased levels of AST and ALT in hepatotoxic rats.[1] |
| Bioavailability Enhancement | Increases the absorption and efficacy of other drugs. | Enhances the bioavailability of drugs like phenytoin, propranolol, and theophylline.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the bioactivities of compounds like piperine.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., piperine) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a method like the Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-JNK, p-p38, NF-κB).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways Modulated by Piperine
Piperine exerts its diverse biological effects by modulating various intracellular signaling pathways.
TGF-β Signaling Pathway
Piperine has been shown to inhibit both the canonical (SMAD-dependent) and non-canonical (SMAD-independent) TGF-β signaling pathways in lung adenocarcinoma cells.[5] This inhibition can disrupt processes like the epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis.
Caption: Piperine's inhibition of TGF-β signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes like proliferation, differentiation, and apoptosis. Piperine has been shown to modulate the activity of key MAPK members, including ERK, JNK, and p38, in various cancer cell lines.[6][7]
Caption: Modulation of the MAPK signaling pathway by piperine.
Conclusion
Piperine stands as a well-characterized natural compound with a broad spectrum of biological activities and a significant body of research supporting its therapeutic potential. In contrast, this compound remains an obscure compound within the scientific literature, precluding any meaningful comparative analysis at this time. Future research into the bioactivity of this compound is necessary to enable a comprehensive comparison with its well-studied counterpart, piperine. Such studies would be invaluable for identifying novel therapeutic agents and understanding the structure-activity relationships within this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies (2019) | Zorica Stojanović-Radić | 117 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4'-Demethoxypiperlotine C in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two hypothetical analytical methods for the quantitative determination of 4'-Demethoxypiperlotine C, a novel compound of interest. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability for regulatory submissions.[1][2][3] The objective is to offer a clear framework for establishing a suitable analytical procedure for the quality control of this compound in drug substance or drug product.
The two methods compared are a conventional High-Performance Liquid Chromatography (HPLC) method with UV detection (Method A) and a modern Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) method (Method B). The selection of an appropriate analytical method is critical for ensuring the safety and efficacy of pharmaceutical products.
Data Presentation: A Comparative Summary
The following tables summarize the validation parameters for the two proposed analytical methods for this compound.
Table 1: Specificity and Selectivity
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | ICH Guideline/Acceptance Criteria |
| Peak Purity Index | > 0.995 | Not Applicable | The method should demonstrate no significant interference from placebo, impurities, or degradation products at the analyte's retention time. |
| Resolution (Rs) | Rs > 2.0 from nearest peak | Rs > 2.5 from nearest peak | Rs > 2.0 is generally considered acceptable for baseline separation. |
| Interference from Blank | No peak at the retention time of the analyte | No signal corresponding to the analyte's MRM transition | No interference from the blank at the retention time or m/z of the analyte. |
Table 2: Linearity and Range
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | ICH Guideline/Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | A correlation coefficient of at least 0.995 is generally required.[1] |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | The range should cover 80% to 120% of the expected test concentration for assays.[1] |
| Y-intercept (% of response at 100% concentration) | < 2.0% | < 1.0% | The y-intercept should be insignificant. |
Table 3: Accuracy and Precision
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | ICH Guideline/Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Typically 98%–102% for assay methods.[3] |
| Repeatability (%RSD) | ≤ 1.5% | ≤ 1.0% | RSD of ≤ 2% is commonly acceptable.[4] |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 1.5% | RSD should be within acceptable limits, demonstrating method ruggedness. |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | ICH Guideline/Acceptance Criteria |
| LOD (µg/mL) | 0.3 | 0.03 | Determined by signal-to-noise ratio (typically 3:1). |
| LOQ (µg/mL) | 1.0 | 0.1 | Determined by signal-to-noise ratio (typically 10:1). |
Table 5: Robustness
| Parameter Variation | Method A (HPLC-UV) - %RSD | Method B (UPLC-MS/MS) - %RSD | ICH Guideline/Acceptance Criteria |
| Flow Rate (± 10%) | < 2.0% | < 1.5% | The method should remain unaffected by small, deliberate variations in method parameters.[5][6] |
| Column Temperature (± 5°C) | < 2.0% | < 1.5% | |
| Mobile Phase Composition (± 2%) | < 2.5% | < 2.0% |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on the ICH Q2(R1) guidelines.[2][5]
Specificity
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.
-
Analysis of Stressed Samples: Analyze the stressed samples using both Method A and Method B.
-
Peak Purity Analysis (Method A): For the HPLC-UV method, use a photodiode array (PDA) detector to assess the peak purity of the analyte peak in the presence of degradation products.
-
Mass Spectral Analysis (Method B): For the UPLC-MS/MS method, confirm that the mass-to-charge ratio (m/z) of the analyte is unique and not present in the blank or placebo samples.
-
Resolution: Ensure that the analyte peak is well-resolved from any adjacent peaks, with a resolution (Rs) of greater than 2.0.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][6]
Protocol:
-
Preparation of Standards: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected range (e.g., 80% to 120% of the target concentration).[1][7]
-
Analysis: Analyze each standard solution in triplicate.
-
Calibration Curve: Plot the mean response (peak area for HPLC-UV, peak area ratio for UPLC-MS/MS) against the concentration.
-
Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.[3]
Protocol:
-
Sample Spiking: Spike a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.[3][5]
-
Analysis: Analyze the spiked samples using the analytical method.
-
Calculation of Recovery: Calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay Precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
Intermediate Precision: Assess the method's precision over several days, with different analysts and on different equipment.
-
Statistical Analysis: Calculate the relative standard deviation (%RSD) for each set of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Signal-to-Noise Ratio Method: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[7]
-
Calibration Curve Method: Calculate LOD and LOQ based on the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[7]
Robustness
Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[5][6]
Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, such as the flow rate of the mobile phase, column temperature, and mobile phase composition.
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak symmetry, resolution) and the final results.
Mandatory Visualizations
The following diagrams illustrate the logical flow and relationships within the analytical method validation process according to ICH guidelines.[7]
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Caption: Relationship between Test Type and Required Validation Parameters.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
Unveiling the Structure of 4'-Demethoxypiperlotine C: A Comparative Guide to LC-MS Confirmation
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in natural product chemistry and drug discovery. This guide provides a comparative overview of the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the structural confirmation of 4'-Demethoxypiperlotine C, a piperidine (B6355638) alkaloid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related analogue, Piperlotine C, and the well-studied fragmentation patterns of piperamides to present a predictive comparison. Furthermore, alternative analytical techniques are discussed to provide a comprehensive analytical perspective.
Comparative Analysis of this compound and Piperlotine C by LC-MS
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of natural products. By separating compounds chromatographically and then subjecting them to fragmentation, detailed structural information can be obtained.
Predicted LC-MS/MS Data:
The following table presents the predicted key LC-MS/MS parameters for this compound and the known data for Piperlotine C. The predictions for this compound are based on its chemical structure and the established fragmentation behavior of piperidine alkaloids.
| Parameter | This compound (Predicted) | Piperlotine C (Reference) | Rationale for Prediction |
| Molecular Formula | C₁₅H₁₉NO₃ | C₁₆H₂₁NO₃ | Based on chemical structure. |
| Molecular Weight | 261.32 g/mol | 291.4 g/mol | Calculated from the molecular formula. |
| Precursor Ion [M+H]⁺ (m/z) | 262.14 | 292.16 | Protonated molecule in positive ion mode ESI. |
| Major Fragment Ion 1 (m/z) | 177.09 | 207.10 | Corresponds to the acylium ion formed after the characteristic cleavage of the N-CO amide bond. |
| Major Fragment Ion 2 (m/z) | 86.09 | 86.09 | Corresponds to the protonated piperidine moiety. |
| Predicted Retention Time | Slightly shorter than Piperlotine C | - | The absence of the methoxy (B1213986) group reduces polarity, potentially leading to a shorter retention time on a reversed-phase column. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are standard protocols for the analysis of piperidine alkaloids.
LC-MS/MS Protocol for Structural Confirmation:
-
Sample Preparation: Dissolve 1 mg of the isolated compound in 1 mL of methanol (B129727) to prepare a stock solution. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan (MS1) from m/z 100-500 and product ion scan (MS2) of the targeted precursor ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Alternative Analytical Methodologies:
While LC-MS is a primary tool, other techniques offer complementary structural information.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV):
-
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detector set at the maximum absorbance wavelength for piperamides (around 340 nm).
-
-
Application: Useful for quantification and purity assessment. The retention time provides a good indication of the compound's polarity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
-
Application: Provides detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry, which is essential for unambiguous structure elucidation.
Visualizing the Workflow and Structural Elucidation
Experimental Workflow for LC-MS Confirmation:
Logical Pathway for Structure Elucidation:
"Comparative phytochemical profiling of different Piper nigrum varieties"
A comprehensive guide for researchers, scientists, and drug development professionals on the varied phytochemical profiles of different Piper nigrum (black pepper) cultivars. This guide synthesizes experimental data to highlight the chemical diversity within this single species, providing a valuable resource for targeted research and development.
The "King of Spices," Piper nigrum L., is a globally significant commodity, not only for its culinary applications but also for its rich history in traditional medicine. Its characteristic pungency and aroma are attributed to a complex mixture of phytochemicals, including alkaloids, essential oils, and phenolic compounds.[1] The composition of these bioactive molecules, however, is not uniform across all black pepper varieties. Factors such as genetic makeup, geographical origin, agro-climatic conditions, and processing methods significantly influence the chemical profile, leading to a wide spectrum of phytochemical diversity among different cultivars.[2] This guide provides a comparative analysis of the phytochemical composition of various Piper nigrum varieties, supported by experimental data and detailed methodologies.
Comparative Analysis of Phytochemical Constituents
The chemical composition of Piper nigrum is diverse, with significant variations observed in the concentrations of key bioactive compounds across different cultivars. These variations are particularly prominent in the essential oil composition, alkaloid content (primarily piperine), and the profile of phenolic compounds.
Essential Oil Composition
The essential oil of black pepper, responsible for its characteristic aroma, is a complex mixture of monoterpenes, sesquiterpenes, and their oxygenated derivatives.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used for the identification and quantification of these volatile compounds.[4][5][6] Studies have revealed that the relative abundance of major essential oil components can vary significantly among different cultivars.
For instance, a study of four major cultivars from Kerala, India, demonstrated distinct chemical profiles. The main components of Kottanadan oil were sabinene (B1680474), β-pinene, limonene, and β-caryophyllene.[4] In contrast, Kuthiravally oil was particularly rich in β-caryophyllene, while Cheriakaniakadan oil had high concentrations of sabinene, β-pinene, limonene, and β-caryophyllene.[4] Another study on different cultivars from the same region also highlighted these variations, with Thevanmundi oil being rich in sabinene and β-caryophyllene, and Poonjaranmunda oil containing significant amounts of β-pinene and β-caryophyllene.[5]
Table 1: Comparative Essential Oil Composition of Different Piper nigrum Varieties (% of total oil)
| Compound | Kottanadan[4] | Ottaplackal[4] | Kuthiravally[4] | Cheriakaniakadan[4] | Thevanmundi[5] | Poonjaranmunda[5] | Valiakaniakadan[5] |
| Sabinene | 11.2–22.6 | 0.1–26.8 | - | 9.7–22.3 | 4.5–16.2 | - | 12.9–17.1 |
| β-Pinene | 7.5–15.4 | 3.8–11.7 | 3.8–10.9 | 7.7–11.2 | 3.7–8.7 | 6.0–11.7 | - |
| Limonene | 12.7–23.8 | 15.5–21.7 | 9.0–16.9 | 14.7–17.8 | 8.3–18.0 | 14.9–15.8 | 12.9–18.6 |
| β-Caryophyllene | 8.9–24.1 | 15.5–21.7 | 29.0–46.0 | 17.4–23.1 | 20.3–34.7 | 24.4–30.8 | 23.0–38.4 |
| Myrcene | - | 0–18.6 | - | - | - | - | - |
| α-Pinene | - | - | - | - | - | - | 2.9–6.3 |
| δ-3-Carene | - | - | - | - | - | - | 0-10.5 |
| β-Ocimene | - | - | - | - | - | < 0.1–12.0 | - |
| Elemol | - | - | - | - | - | 1.2–6.8 | - |
Note: "-" indicates that the compound was not reported as a major component in the cited study.
Alkaloid Content: The Pungency Factor
The pungency of black pepper is primarily due to the alkaloid piperine (B192125).[7] The concentration of piperine can vary significantly among different varieties and is a critical parameter for quality assessment. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the quantification of piperine.[8]
A study comparing Piper nigrum with its wild putative parent, P. trichostachyon, found that the piperine content in P. nigrum fruits was remarkably high (1555.50 ± 77.80 mg/100 g), being 108 times greater than in P. trichostachyon fruits.[7][9] Within P. nigrum cultivars, piperine content can also show considerable variation. For example, in a study of Indian cultivars, high piperine content was found in varieties like Sreekara, Panchami, Subhakara, and Panniyur-4, with values ranging from 1.6 to 4.2 mg/100 mg of dry sample.[1]
Table 2: Piperine Content in Different Piper Species and P. nigrum Varieties
| Species/Variety | Plant Part | Piperine Content | Reference |
| Piper nigrum | Fruit | 1555.50 ± 77.80 mg/100 g | [7][9] |
| Piper trichostachyon | Fruit | 14.40 ± 0.80 mg/100 g | [7][9] |
| Sreekara, Panchami, Subhakara, Panniyur-4 | Berries | 1.6 - 4.2 mg/100 mg | [1] |
| Costa Rican Cultivars | Dry Material | 3320 - 5220 mg/100 g | [10] |
Phenolic and Flavonoid Content
Piper nigrum is also a source of various phenolic compounds and flavonoids, which contribute to its antioxidant properties.[11][12] The total phenolic content (TPC) and total flavonoid content (TFC) can differ among varieties.
A comparative study of an Indian farmer's variety, 'Adi pepper', and a standard P. nigrum variety revealed that the ethanolic extract of Adi pepper had a greater total phenolic (30.66±0.13 mg GAE/g) and flavonoid content (43.08±0.04 mg QE/g).[11] Another study comparing P. nigrum and P. trichostachyon found that the TPC was higher in the petioles of both species, with P. trichostachyon generally showing a higher content of polyphenols.[7][9] Interestingly, the fruits of P. nigrum had a significantly higher flavonoid content (63.11 ± 3.16 mg QE/g FW) compared to P. trichostachyon fruits (2.19 ± 0.11 mg QE/g).[7]
Table 3: Total Phenolic and Flavonoid Content in Different Piper Varieties
| Variety/Species | Plant Part | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |
| Adi Pepper (ethanolic extract) | 30.66±0.13 mg GAE/g DCE | 43.08±0.04 mg QE/g DCE | [11] | |
| P. nigrum (ethanolic extract) | - | - | [11] | |
| P. nigrum | Petiole | 7.50 ± 0.38 mg TAE/g FW | - | [7] |
| P. nigrum | Fruit | 6.71 ± 0.34 mg TAE/g FW | 63.11 ± 3.16 mg QE/g FW | [7] |
| P. trichostachyon | Petiole | 13.01 ± 0.65 mg TAE/g FW | - | [7] |
| P. trichostachyon | Fruit | 11.13 ± 0.56 mg TAE/g FW | 2.19 ± 0.11 mg QE/g FW | [7] |
GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents; TAE: Tannic Acid Equivalents; DCE: Dry Crude Extract; FW: Fresh Weight.
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate comparative analysis of phytochemicals. The following sections outline the typical methodologies employed in the cited studies.
Essential Oil Extraction and Analysis
1. Hydrodistillation: The essential oil is typically extracted from dried, ground black pepper berries using a Clevenger-type apparatus. The plant material is subjected to hydrodistillation for a specified period (e.g., 3 hours) to isolate the volatile components.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS): The chemical composition of the extracted essential oil is analyzed using GC-MS.
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A programmed temperature gradient is used to separate the components, for example, starting at 60°C and gradually increasing to 240°C.
-
Mass Spectrometer (MS): Operated in electron impact (EI) mode at 70 eV.
-
Compound Identification: The identification of the constituents is based on a comparison of their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from libraries such as NIST and Wiley.[4][5][6]
Piperine Quantification by HPTLC
1. Sample Preparation: A known amount of dried, powdered Piper nigrum is extracted with a suitable solvent like methanol.[13][14]
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of solvents, such as toluene (B28343) and ethyl acetate (B1210297) in a specific ratio (e.g., 7:3 v/v), is used for development.[14]
-
Application: The standard piperine solution and sample extracts are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough glass chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the spots are scanned using a densitometer at a specific wavelength (e.g., 342 nm for piperine).[13]
-
Quantification: The amount of piperine in the sample is calculated by comparing the peak area of the sample with that of the standard piperine.[13][14]
Total Phenolic and Flavonoid Content Determination
1. Extraction: Phenolic compounds are extracted from the plant material using a suitable solvent, often an aqueous-organic mixture like 80% methanol.
2. Total Phenolic Content (TPC): The Folin-Ciocalteu method is widely used. The extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution. The absorbance of the resulting blue-colored complex is measured spectrophotometrically at a specific wavelength (e.g., 765 nm). The TPC is expressed as gallic acid equivalents (GAE) or tannic acid equivalents (TAE).[7][12]
3. Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is commonly employed. The extract is mixed with aluminum chloride, and the absorbance is measured at a specific wavelength (e.g., 415 nm). The TFC is expressed as quercetin equivalents (QE) or catechin (B1668976) equivalents.[7][11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative phytochemical profiling of Piper nigrum varieties.
Caption: Experimental workflow for phytochemical profiling of Piper nigrum.
Conclusion
The phytochemical profile of Piper nigrum is remarkably diverse, with significant quantitative variations in essential oils, alkaloids, and phenolic compounds among different cultivars. This guide provides a comparative overview of these differences, supported by experimental data and detailed methodologies. For researchers, scientists, and drug development professionals, understanding this chemical diversity is paramount for selecting appropriate varieties for specific applications, whether for the development of new pharmaceuticals, nutraceuticals, or for standardizing herbal products. The provided experimental workflows and data tables serve as a valuable resource for guiding future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Essential Oils From Different Parts of Piper nigrum L.: Chemical Composition, Antibacterial, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Comparative Quantification of the Phenolic Compounds, Piperine Content, and Total Polyphenols along with the Antioxidant Activities in the Piper trichostachyon and P. nigrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Quantification of the Phenolic Compounds, Piperine Content, and Total Polyphenols along with the Antioxidant Activities in the Piper trichostachyon and P. nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
Assessing the Purity of Isolated 4'-Demethoxypiperlotine C: A Comparative Guide
For researchers and drug development professionals, establishing the purity of a novel compound is a critical step in the journey from discovery to application. This guide provides a comparative framework for assessing the purity of the isolated natural product, 4'-Demethoxypiperlotine C. Due to the limited specific public data on this compound, this guide presents a generalized workflow and comparative analysis based on standard analytical techniques for natural products. As a comparator, we will use a well-characterized piperazine-containing compound, Cyclizine, a known antihistamine with effects on the central nervous system.
Comparative Purity Analysis
The purity of an isolated compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and detect impurities.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Data
| Compound | Retention Time (min) | Purity (%) by Area | Impurities Detected (%) |
| This compound (Hypothetical) | 12.5 | 98.5 | 1.5 (at 8.2 and 14.1 min) |
| Cyclizine (Reference) | 9.8 | 99.8 | 0.2 (at 7.5 min) |
Table 2: Spectroscopic Data for Structural Confirmation and Purity
| Technique | This compound (Hypothetical Data) | Cyclizine (Reference Data) |
| ¹H NMR (500 MHz, CDCl₃) | Consistent with proposed structure; minor peaks indicating <1.5% impurity. | Conforms to reference spectrum; minimal extraneous signals. |
| ¹³C NMR (125 MHz, CDCl₃) | All expected carbon signals present; impurity signals below detection threshold. | All expected carbon signals present and match reference data. |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ ion observed at m/z corresponding to the expected molecular formula with <5 ppm error. | [M+H]⁺ ion observed at m/z 267.1856 (Calculated for C₁₈H₂₃N₂⁺: 267.1856). |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is a standard approach for determining the purity of organic molecules.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation : The sample is dissolved in the mobile phase or a compatible solvent.
-
Purity Calculation : Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments : ¹H NMR and ¹³C NMR are standard. Other experiments like COSY, HSQC, and HMBC can be used for full structural assignment.
-
Purity Assessment : The presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate impurities. Quantitative NMR (qNMR) can be used for a more precise purity determination by integrating the signal of the analyte against a certified internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming its identity and detecting impurities.
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Introduction : The sample can be introduced directly or via an HPLC system (LC-MS).
-
Data Acquisition : A full scan in positive ion mode is typically performed to observe the protonated molecule [M+H]⁺.
-
Purity Assessment : The presence of ions with unexpected mass-to-charge ratios can indicate impurities. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and any impurities.
Visualizing the Workflow and Compound Comparison
Experimental Workflow for Purity Assessment
The following diagram illustrates the typical workflow for assessing the purity of an isolated natural product like this compound.
Caption: Workflow for purity assessment of this compound.
Logical Relationship: Structural and Functional Comparison
This diagram illustrates a hypothetical comparison between this compound and Cyclizine, highlighting their shared structural motif and potential for similar biological targets.
Caption: Comparison of this compound and Cyclizine.
A Comparative Analysis of the Neuroprotective Effects of Piperine and Other Bioactive Alkaloids
An Objective Guide for Researchers and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Natural alkaloids have emerged as a promising class of compounds with demonstrated neuroprotective properties. This guide provides a comparative analysis of the neuroprotective effects of piperine (B192125), a prominent alkaloid from the Piper genus, against other well-researched alkaloids: berberine (B55584), curcumin (B1669340) (a polyphenol with alkaloid-like properties), and galantamine. This comparison is based on experimental data from preclinical studies, offering insights into their mechanisms of action and therapeutic potential.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of these compounds has been evaluated using various in vitro and in vivo models, assessing key parameters such as cell viability, antioxidant capacity, anti-inflammatory activity, and anti-apoptotic effects. A summary of the quantitative data from representative studies is presented below.
| Alkaloid | Model System | Key Findings | Reference |
| Piperine | Kainic acid-induced excitotoxicity in rats | - Increased neuronal viability- Upregulated NGF/TrkA/Akt/GSK3β signaling pathway | [1][2][3] |
| MPTP-induced Parkinson's disease in mice | - Reduced microglial activation and IL-1β expression- Maintained the balance of Bcl-2/Bax | [4] | |
| Glutamate-induced toxicity in hippocampal neurons | - Suppressed intracellular calcium elevation- Decreased neuronal apoptosis | [5] | |
| Berberine | 6-OHDA-induced Parkinson's disease model (in vitro & in vivo) | - Alleviated oxidative stress- Modulated AMPK–PGC-1α–SIRT1 signaling pathway- Restored autophagy-related protein expression | [6] |
| Cerebral ischemia/reperfusion in rats | - Reduced infarct size and brain edema- Down-regulated pro-inflammatory cytokines (IL-1β, TNF-α) and up-regulated anti-inflammatory cytokine (IL-10) | [7] | |
| Animal models of Alzheimer's disease | - Reduced Aβ1-42 deposition and Tau hyperphosphorylation- Inhibited neuronal apoptosis and improved cholinergic system function | [8][9] | |
| Curcumin | In vitro and in vivo models of neurodegeneration | - Suppressed NF-κB, COX-2, and iNOS- Modulated apoptosis via Bcl-2/Bax ratio- Upregulated neurotrophic factors like BDNF | [10][11][12][13] |
| Animal models of Parkinson's disease | - Protected substantia nigra neurons and improved striatal dopamine (B1211576) levels- Exhibited anti-inflammatory and antioxidant effects | [14] | |
| Cerebral ischemia models | - Reduced infarct volume and brain edema- Attenuated oxidative stress via Nrf2/HO-1 signaling pathway | [15] | |
| Galantamine | In vitro models of glutamate (B1630785) and beta-amyloid toxicity | - Neuroprotection mediated by α7 nicotinic acetylcholine (B1216132) receptors- Upregulation of the protective protein Bcl-2 | [16] |
| Clinical use in Alzheimer's disease | - Reversible inhibitor of acetylcholinesterase, increasing acetylcholine levels- Allosteric modulator of nicotinic receptors | [17][18][19][20][21] | |
| NMDA-induced excitotoxicity in rat cortical neurons | - Reversed NMDA toxicity and showed synergistic neuroprotective effects with memantine (B1676192) | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols commonly employed in the assessment of neuroprotective effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test alkaloid for a specified duration, followed by exposure to a neurotoxic agent (e.g., 6-OHDA, glutamate, or Aβ peptide).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Reactive Oxygen Species (ROS)
This protocol is used to quantify the levels of intracellular ROS, a key indicator of oxidative stress.
-
Cell Preparation: Neuronal cells are cultured and treated as described in the cell viability assay.
-
Fluorescent Probe Incubation: Cells are incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA). H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.
-
Data Analysis: ROS levels are expressed as the fold change in fluorescence intensity relative to the control group.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.[23][24][25][26][27]
-
Protein Extraction: Following treatment, cells or brain tissues are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Data Analysis: The resulting chemiluminescent signals are captured, and the band intensities are quantified. The expression levels of the target proteins are typically normalized to a loading control protein (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these alkaloids are mediated through the modulation of various intracellular signaling pathways.
Caption: Signaling pathways modulated by piperine, berberine, curcumin, and galantamine.
Caption: General experimental workflow for assessing neuroprotective effects.
Conclusion
Piperine, berberine, curcumin, and galantamine all exhibit significant neuroprotective effects through diverse yet often overlapping mechanisms. Piperine's action on the NGF signaling pathway highlights its potential in promoting neuronal survival and function. Berberine and curcumin demonstrate broad-spectrum neuroprotection by targeting oxidative stress, inflammation, and apoptosis through multiple signaling cascades. Galantamine's established clinical use in Alzheimer's disease is attributed to its modulation of the cholinergic system.
While preclinical data are promising, further research is necessary to fully elucidate the therapeutic potential of these alkaloids in human neurodegenerative diseases. This guide provides a foundational comparison to aid researchers in designing future studies and to inform drug development professionals of the potential of these natural compounds.
References
- 1. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. P34: Berberin Exerts Neuroprotective Effects by Modulating Pro and Anti-Inflammatory Cytokines in Rat Model of MCAO - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 8. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 9. Neuroprotective effects of berberine in animal models of Alzheimer’s disease: a systematic review of pre-clinical studies | springermedizin.de [springermedizin.de]
- 10. mdpi.com [mdpi.com]
- 11. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms Underlying Curcumin-Induced Neuroprotection in Cerebral Ischemia [frontiersin.org]
- 16. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galantamine - Wikipedia [en.wikipedia.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Galantamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. biotech.illinois.edu [biotech.illinois.edu]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4'-Demethoxypiperlotine C: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 4'-Demethoxypiperlotine C, a naturally derived alkaloid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on established guidelines for hazardous chemical waste provides a clear path forward. This guide offers detailed, step-by-step procedures to manage the disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar compounds, this compound is harmful if swallowed and may cause skin irritation. Therefore, the minimum required PPE includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Safety Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention. |
| Skin Irritation | May cause skin irritation or an allergic skin reaction. | Avoid contact with skin. Wear protective gloves. If skin contact occurs, wash with plenty of soap and water. |
| Environmental Hazard | Potential to be harmful to aquatic life. | Avoid release to the environment. Do not dispose of down the drain or in regular trash. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as hazardous chemical waste. Adherence to the following procedural steps is essential for safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Treat all solid this compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, gloves, bench paper) as hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound and contaminated disposable lab supplies in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams (e.g., acids with bases, oxidizers with organics).[1]
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
Step 2: Proper Waste Containment
-
Select Appropriate Containers: Use containers that are compatible with the chemical nature of the waste. For solid waste, a securely sealable plastic or glass container is suitable. For liquid waste, use a chemical-resistant container with a screw-top cap.[1][2] The original product container, if in good condition, can be used for the disposal of the pure compound.
-
Ensure Secure Closure: Keep all waste containers tightly closed except when adding waste. This prevents the release of vapors and protects against spills.[1][2]
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[1]
Step 3: Labeling of Waste Containers
Proper labeling is crucial for the safe handling and disposal of hazardous waste by your institution's Environmental Health and Safety (EHS) department.
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's EHS department.
-
Complete All Information: Fill out the label completely and accurately, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and composition of the waste, including any solvents.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage of Hazardous Waste
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary container should be made of a compatible material and be large enough to hold the entire contents of the primary container.
-
Segregation in Storage: Ensure that the stored this compound waste is segregated from incompatible chemicals.[1]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (per your institution's policy, often 90 days to one year for satellite accumulation), arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[2]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a phone call.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound.
-
Collect Rinsate: The rinsate from the cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[2]
-
Deface Label: After triple rinsing, deface or remove the original label on the container.
-
Dispose of Container: The clean, triple-rinsed container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Experimental Workflow for Proper Disposal
To visualize the logical flow of the disposal process, the following diagram outlines the key decision points and actions required from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these systematic procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling 4'-Demethoxypiperlotine C
Essential Safety and Handling Guide for 4'-Demethoxypiperlotine C
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects. It is imperative to handle this compound with care, adhering to the safety protocols outlined in this document and the product's Safety Data Sheet (SDS).
Primary Hazards:
-
Environmental Hazard: Poses a long-term threat to aquatic ecosystems.
-
Skin and Eye Contact: May cause irritation upon contact. Avoid direct contact with skin and eyes[1][3].
-
Inhalation: Avoid inhaling dust or aerosols of the compound[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. The selection of appropriate PPE is contingent on the specific laboratory procedures being performed.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (e.g., Nitrile) |
| Weighing and Aliquoting (in a ventilated enclosure) | - Chemical-resistant gloves (double-gloving recommended)[4]- Lab coat or disposable gown[4]- Safety glasses with side shields or goggles[1]- Face shield (if splash hazard exists) |
| Compounding and Solution Preparation | - Two pairs of chemotherapy-grade gloves (ASTM D6978 certified)[4][5]- Impermeable, disposable gown[4][5]- Safety goggles[1]- Face shield[4]- Respiratory protection (e.g., N95 respirator) if not handled in a containment primary engineering control (C-PEC)[4][5] |
| Handling of Solutions | - Chemical-resistant gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Two pairs of chemical-resistant gloves- Impermeable gown- Safety goggles and face shield- Respiratory protection (as needed, based on spill size and ventilation)- Disposable shoe covers[4][5] |
| Waste Disposal | - Chemical-resistant gloves- Lab coat |
Operational and Disposal Plan
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Experimental Protocols: Safe Handling Procedures
1. Preparation and Engineering Controls:
- All work with solid this compound should be conducted in a certified chemical fume hood, Class II Biosafety Cabinet, or other approved ventilated enclosure to minimize inhalation exposure[6].
- Ensure that an eyewash station and safety shower are readily accessible in the work area[1].
- Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
- Wear the appropriate PPE as detailed in the table above.
- Avoid the formation of dust and aerosols during handling[1].
- Do not eat, drink, or smoke in the laboratory area where the compound is being handled[2].
- Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. In Case of Exposure:
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention[1][2].
- If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water[2]. If irritation occurs, seek medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3].
- If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell[3].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing papers, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures[2]. Do not allow the product to enter drains or waterways[1].
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
